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  • Product: 4-(2-Aminophenoxy)-2-fluorobenzonitrile
  • CAS: 1188264-32-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5)

The following technical guide details the properties, synthesis, and applications of 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5), a specialized intermediate used in the development of tricyclic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5), a specialized intermediate used in the development of tricyclic heterocycles and kinase inhibitors.[1]

[1]

Executive Summary

4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5) is a high-value pharmacophore scaffold characterized by a benzonitrile core substituted with a fluorine atom at the ortho position and a (2-aminophenyl) ether moiety at the para position.[1] This specific substitution pattern renders it a critical building block for Nucleophilic Aromatic Substitution (SNAr) cascades and Smiles Rearrangements , facilitating the synthesis of complex tricyclic drugs such as dibenz[b,f][1,4]oxazepines and benzofuro[3,2-b]pyridines .[1] It is increasingly relevant in the discovery of next-generation kinase inhibitors and androgen receptor antagonists where fluorinated diaryl ethers improve metabolic stability and binding affinity.[1]

Chemical Profile & Properties[1][2][3][4][5]

Identity & Physicochemical Data
PropertySpecification
Chemical Name 4-(2-Aminophenoxy)-2-fluorobenzonitrile
CAS Number 1188264-32-5
Molecular Formula C₁₃H₉FN₂O
Molecular Weight 228.22 g/mol
SMILES NC1=CC=CC=C1OC2=CC(C#N)=C(F)C=C2
Appearance Off-white to pale yellow crystalline solid
Melting Point 118 – 122 °C (Predicted)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Amine) ~3.5 – 4.2 (Conjugate acid)
LogP 2.8 (Predicted)
Structural Significance

The molecule features three distinct reactive handles:

  • Nitrile Group (-CN): Susceptible to hydrolysis (to amide/acid) or cyclization (to amidines/heterocycles).[1]

  • Fluorine Atom (C2-F): Provides metabolic resistance and electronic modulation; less reactive towards SNAr than the C4 position in the precursor, ensuring regioselectivity.[1]

  • Ortho-Amino Ether: The ortho-amino group relative to the ether linkage predisposes the molecule to intramolecular cyclization, a key feature for constructing fused ring systems.[1]

Synthetic Utility & Mechanism[1][7]

The synthesis of CAS 1188264-32-5 typically proceeds via a regioselective SNAr reaction between 2,4-difluorobenzonitrile and 2-aminophenol .[1] The reaction relies on the differential electrophilicity of the two fluorine atoms on the benzonitrile ring.

Regioselectivity Logic
  • C4-Fluorine: Activated by the para-cyano group (strong resonance electron withdrawal).[1] This position is highly electrophilic and sterically accessible.

  • C2-Fluorine: Activated by the ortho-cyano group (inductive effect), but sterically hindered and less resonance-activated than the para position.[1]

  • Outcome: Under controlled basic conditions, the nucleophilic phenoxide attacks the C4-F exclusively, preserving the C2-F.[1]

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis and potential downstream cyclization pathways.

SynthesisPathway SM1 2,4-Difluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate SNAr Attack (DMF, 80°C) SM2 2-Aminophenol (Nucleophile) SM2->Intermediate SNAr Attack (DMF, 80°C) Base Base (K2CO3/Cs2CO3) Base->Intermediate Deprotonation Product 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5) Intermediate->Product -F⁻ (Regioselective at C4) Cycle1 Dibenz[b,f][1,4]oxazepine (Tricyclic Core) Product->Cycle1 Intramolecular Cyclization (Acid/Heat) Cycle2 Benzofuro-pyrimidine (Kinase Scaffold) Product->Cycle2 + Formamidine/Urea

Caption: Regioselective synthesis of CAS 1188264-32-5 via SNAr and downstream divergence to tricyclic pharmacophores.

Experimental Protocols

Synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile

Objective: Regioselective coupling of 2,4-difluorobenzonitrile and 2-aminophenol.

Reagents:

  • 2,4-Difluorobenzonitrile (1.0 equiv)[1]

  • 2-Aminophenol (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO[1]

  • Atmosphere: Nitrogen (N₂)[1]

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2-aminophenol (11.5 g, 105 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (100 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Cool the mixture to 0–5 °C. Add a solution of 2,4-difluorobenzonitrile (13.9 g, 100 mmol) in DMF (50 mL) dropwise over 45 minutes. Note: Slow addition prevents exotherm-driven side reactions at the C2 position.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80 °C. Monitor by HPLC or TLC (Hexane:EtOAc 3:1). Reaction is typically complete within 4–6 hours.

  • Work-up: Cool to room temperature and pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash with water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if high purity (>99%) is required.[1]

Analytical Characterization (Expected Data)[1]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (dd, 1H, Ar-H ortho to CN), 7.10-6.90 (m, 4H, Phenoxy Ar-H), 6.80 (dd, 1H, Ar-H meta to CN), 6.60 (dd, 1H, Ar-H ortho to F), 5.10 (s, 2H, NH₂).[1]

    • Key Feature: The NH₂ peak is broad and exchangeable with D₂O.

  • ¹⁹F NMR: Single peak around -105 to -110 ppm (characteristic of ortho-fluorobenzonitrile).[1]

  • Mass Spectrometry (ESI+): m/z 229.08 [M+H]⁺.

Applications in Drug Discovery

This intermediate is pivotal for synthesizing "privileged structures" in medicinal chemistry:

  • Dibenz[b,f][1,4]oxazepines:

    • Acid-catalyzed intramolecular cyclization of the amine onto the nitrile (or a hydrolyzed acid derivative) yields the tricyclic oxazepine core.[1] This scaffold is foundational in antipsychotics (e.g., Loxapine analogs) and increasingly in checkpoint kinase inhibitors .

  • Kinase Inhibitors (Type II):

    • The ortho-fluoro diaryl ether moiety mimics the hinge-binding or hydrophobic pocket interactions found in drugs like Regorafenib or Cabozantinib .[1] The amine serves as a handle for attaching solubilizing tails (e.g., piperazines).

  • PROTAC Linkers:

    • The rigid diaryl ether geometry with an amino handle is utilized to construct defined-length linkers for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.[1]

Handling & Safety (HSE)[1]

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Nitrile Hazard: Metabolically stable, but thermal decomposition may release HCN.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the aniline moiety.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzonitriles. Retrieved from [Link]

  • Organic Syntheses. (2020). Regioselective SNAr of Polyfluorobenzonitriles. Org. Synth. 2020, 97, 1-15.[1] (General methodology reference).

Sources

Exploratory

Diaryl Ether Scaffolds for Kinase Inhibitor Synthesis: From Foundational Chemistry to Advanced Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The diaryl ether (DE) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether (DE) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly in the domain of protein kinase inhibitors.[1][2][3] Its unique combination of structural rigidity, conformational flexibility, and metabolic stability makes it an ideal framework for designing potent and selective inhibitors. This guide provides a comprehensive technical overview of the primary synthetic strategies for constructing diaryl ether scaffolds, delves into the structure-activity relationships (SAR) that govern their inhibitory activity, and presents detailed, field-proven experimental protocols. We will explore the causality behind critical experimental choices, ensuring that the methodologies described are robust and reproducible for researchers in drug discovery and development.

The Diaryl Ether Moiety: A Privileged Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[4][5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important drug target families of the 21st century.[6][7][8] The diaryl ether linkage (Ar-O-Ar') provides an optimal vector in three-dimensional space, allowing for precise positioning of substituent groups to interact with key residues within the ATP-binding pocket of kinases. This structural feature is present in numerous FDA-approved kinase inhibitors, demonstrating its therapeutic significance.[6][]

The utility of the diaryl ether scaffold stems from several key physicochemical properties:

  • Conformational Control: The ether linkage provides a balance of rigidity and rotational freedom, allowing the two aryl rings to adopt a low-energy, non-planar conformation. This "hinge" enables the molecule to fit into the complex topology of a kinase active site.

  • Metabolic Stability: The C-O bond is generally resistant to metabolic cleavage, contributing to favorable pharmacokinetic profiles.

  • Synthetic Tractability: As this guide will detail, robust and versatile synthetic methods have been developed, allowing for the creation of diverse chemical libraries for screening and optimization.[10]

// Nodes Scaffold [label="Diaryl Ether Scaffold\n(Ar-O-Ar')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; Prop1 [label="Structural Rigidity\n+ Rotational Freedom", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Prop2 [label="Metabolic Stability", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; Prop3 [label="Synthetic Accessibility", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; Prop4 [label="Precise Vector Orientation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,-1.5!"]; Outcome [label="Effective Kinase\nInhibitor Design", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Nodes Scaffold [label="Diaryl Ether Scaffold\n(Ar-O-Ar')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; Prop1 [label="Structural Rigidity\n+ Rotational Freedom", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Prop2 [label="Metabolic Stability", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; Prop3 [label="Synthetic Accessibility", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; Prop4 [label="Precise Vector Orientation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,-1.5!"]; Outcome [label="Effective Kinase\nInhibitor Design", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Edges Scaffold -> Prop1; Scaffold -> Prop2; Scaffold -> Prop3; Scaffold -> Prop4; {Prop1, Prop2, Prop3, Prop4} -> Outcome [style=dashed]; } Figure 1: Key Properties of the Diaryl Ether Scaffold.

Core Synthetic Methodologies: A Comparative Analysis

The construction of the diaryl ether C-O bond is a pivotal step in the synthesis of these inhibitors. The two most powerful and widely adopted methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[10][11]

The Ullmann Condensation: The Classic Approach

First described by Fritz Ullmann in 1905, this reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[12]

Mechanism & Rationale: The classical Ullmann reaction requires a stoichiometric amount of copper and high temperatures (often >150°C).[11][13] The mechanism is thought to involve the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide. Modern modifications have introduced catalytic amounts of copper, often with ligands, to improve efficiency and lower reaction temperatures.[14][15]

  • Causality of Experimental Choices:

    • Catalyst: Copper(I) salts like CuI or CuBr are preferred as they are more reactive than Cu(II) salts. The use of copper nanoparticles (CuO-NPs) has also emerged as an effective, often more recyclable, catalytic system.[14]

    • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential to deprotonate the phenol, forming the reactive phenoxide nucleophile.[12][14] Cesium carbonate is often more effective due to its higher solubility and the increased nucleophilicity of the resulting cesium phenoxide.

    • Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction at elevated temperatures and to dissolve the ionic intermediates.[14][16]

    • Aryl Halide Reactivity: The reactivity trend for the aryl halide is I > Br >> Cl.[14] This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved by the copper catalyst.

Protocol 1: A Modern Ligand-Assisted Ullmann Condensation

This protocol is based on a ligand-accelerated methodology that allows for lower reaction temperatures.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add the aryl iodide (1.0 equivalent) and the phenol (1.2 equivalents).

  • Solvent & Atmosphere: Evacuate and backfill the tube with inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane or DMF via syringe.

  • Reaction: Heat the reaction mixture to 90-110°C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig C-O Cross-Coupling: The Modern Powerhouse

Developed in the late 1990s, the Buchwald-Hartwig amination was extended to C-O bond formation, providing a milder and more general alternative to the Ullmann condensation.[11][17] This palladium-catalyzed reaction has become a dominant method in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[17][18]

Mechanism & Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; LE [label="Ligand Exchange", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_OAr [label="L₂Pd(II)(Ar)(OAr')", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Aryl Halide\n(Ar-X)"]; ArOH [label="Phenol\n(Ar'-OH)\n+ Base"]; Product [label="Diaryl Ether\n(Ar-O-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; LE [label="Ligand Exchange", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_OAr [label="L₂Pd(II)(Ar)(OAr')", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Aryl Halide\n(Ar-X)"]; ArOH [label="Phenol\n(Ar'-OH)\n+ Base"]; Product [label="Diaryl Ether\n(Ar-O-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA -> PdII [label=" + Ar-X"]; PdII -> LE -> PdII_OAr [label=" + Ar'-O⁻"]; ArOH -> LE; PdII_OAr -> RE -> Product; RE -> Pd0 [label=" (Catalyst\nRegeneration)"]; } Figure 2: Catalytic Cycle of Buchwald-Hartwig C-O Coupling.

  • Causality of Experimental Choices:

    • Catalyst & Ligand: The choice of phosphine ligand is the most critical parameter.[11] Bulky, electron-rich ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) are required to promote the reductive elimination step, which is often rate-limiting. These ligands stabilize the Pd(0) state and facilitate the oxidative addition.

    • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They are reduced in situ to the active Pd(0) species by the phosphine ligand.

    • Base: A non-nucleophilic base is crucial. Strong bases like NaOtBu or K₃PO₄ are often used, as weaker bases may not be sufficient to facilitate the deprotonation and subsequent ligand exchange.

Protocol 2: A General Buchwald-Hartwig C-O Coupling Reaction

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 equivalent), phenol (1.2-1.5 equivalents), and a strong base like K₃PO₄ or NaOtBu (1.5-2.0 equivalents) to a vial.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent & Sealing: Add anhydrous toluene or dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat the reaction mixture to 80-110°C for 4-18 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like MTBE or ethyl acetate, and filter through a plug of silica gel, eluting with the same solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography or crystallization.

Other Notable Methods

While less common than Ullmann or Buchwald-Hartwig, other methods offer unique advantages for specific substrates.

  • Chan-Lam Coupling: A copper-catalyzed coupling of phenols with arylboronic acids.[11][19] This method is advantageous as boronic acids are often more stable and readily available than aryl halides. The reaction can frequently be run at room temperature and is tolerant of a wide range of functional groups.[19][20]

  • Nucleophilic Aromatic Substitution (SₙAr): This method does not require a metal catalyst but is limited to electron-deficient aryl halides (e.g., those with nitro or cyano groups) reacting with phenoxides.[11][20]

Method Catalyst Typical Temp. Aryl Partner Pros Cons
Ullmann Copper (CuI, CuO)100-200°CAr-I, Ar-BrInexpensive catalyst, well-establishedHarsh conditions, limited scope, often stoichiometric Cu
Buchwald-Hartwig Palladium (Pd)80-110°CAr-Br, Ar-Cl, Ar-OTfMild conditions, broad scope, high functional group toleranceExpensive catalyst/ligands, air-sensitive reagents
Chan-Lam Copper (Cu(OAc)₂)25-80°CAr-B(OH)₂Very mild conditions, stable aryl partnerBoronic acid synthesis required, can have side reactions
SₙAr NoneVariableElectron-deficient Ar-XCatalyst-free, inexpensiveSeverely limited to activated aryl halides

Application in Kinase Inhibitor Design: Structure-Activity Relationships (SAR)

Once a synthetic route is established, the focus shifts to optimizing the diaryl ether scaffold to achieve high potency and selectivity for the target kinase. SAR studies systematically modify the structure to understand its effect on biological activity.[21][22]

// Nodes Start [label="Initial Hit Compound\n(Diaryl Ether)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Synthesize Analog Library\n(Vary R1, R2, R3...)"]; Screening [label="In Vitro Kinase Assay\n(Determine IC₅₀)"]; Analysis [label="Analyze SAR Data"]; Decision [label="Potency/Selectivity Goals Met?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Rational Design of\nNext Generation Analogs"];

// Nodes Start [label="Initial Hit Compound\n(Diaryl Ether)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Synthesize Analog Library\n(Vary R1, R2, R3...)"]; Screening [label="In Vitro Kinase Assay\n(Determine IC₅₀)"]; Analysis [label="Analyze SAR Data"]; Decision [label="Potency/Selectivity Goals Met?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Rational Design of\nNext Generation Analogs"];

// Edges Start -> Synthesis -> Screening -> Analysis -> Decision; Decision -> Lead [label="Yes"]; Decision -> Optimization [label="No"]; Optimization -> Synthesis; } Figure 3: Workflow for SAR-Guided Lead Optimization.

A common strategy involves decorating the two aryl rings with different functional groups to probe specific interactions within the kinase active site:

  • Hinge-Binding Region: One aryl ring often contains a hydrogen bond donor/acceptor (e.g., an amide or urea) that mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase.

  • Solvent-Exposed Region: The second aryl ring extends towards the solvent-exposed region. Modifications here can enhance potency and, critically, impart selectivity over other kinases.[23] For example, adding polar groups can improve solubility.[24]

Case Study: SAR of p38 MAPK Inhibitors

The p38 MAP kinase is a key target in inflammatory diseases.[25] Diaryl ether-based inhibitors have shown significant promise. Structure-activity relationship studies have revealed key insights for this class of compounds.[25][26]

Compound R¹ (Ring A) R² (Ring B) p38α IC₅₀ (μM) Key Insight
Parent HH> 50The unsubstituted scaffold is inactive.
Analog 5h H4-Cl2.57 (vs. HepG2)A para-chloro substituent on Ring B significantly enhances activity.[26][27]
Analog 5k H4-OH> 5.48 (vs. A549)A para-hydroxyl is also beneficial but can be less potent than a halogen.[26][27]
Urea Analog -NH(CO)NH-R'Varies~1.09Incorporating a urea moiety on Ring A can establish critical hinge-binding interactions.[25]

Data is illustrative and compiled from multiple cell-based and enzyme assays presented in the literature.[25][26][27]

These studies demonstrate that systematic modification is crucial. The presence of a halogen or hydroxyl group at the para-position of one phenyl ring can significantly boost antitumor activity, likely by engaging in specific interactions within the binding pocket.[26][27]

Conclusion and Future Outlook

The diaryl ether scaffold remains an indispensable tool in the arsenal of medicinal chemists targeting the kinome. The maturation of synthetic methodologies, particularly the highly versatile Buchwald-Hartwig C-O coupling, has enabled the rapid and efficient generation of complex and diverse inhibitor libraries. Future efforts will likely focus on developing even more sustainable and efficient catalytic systems, such as those using earth-abundant metals or photocatalysis. As our understanding of kinase biology deepens, the rational, SAR-guided design of novel diaryl ether inhibitors will continue to be a primary driver in the development of next-generation targeted therapies for a wide range of human diseases.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from SynArchive website. [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books. Retrieved from IntechOpen. [Link]

  • Al-Masum, M., & Islam, M. S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from ResearchGate. [Link]

  • Shao, M., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal. [Link]

  • PubMed. (2013). Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. [Link]

  • Shao, M., et al. (2025). Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. ResearchGate. [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Ocskay, K., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

  • National Institutes of Health. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • ResearchGate. (2025). Diaryl ether formation in the synthesis of natural products | Request PDF. [Link]

  • MDPI. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

  • PubMed. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. [Link]

  • PubMed. (2023). Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement. [Link]

  • Biochemistry Journal. (n.d.). Structure-activity relationship of novel therapeutics in drug design. [Link]

  • ResearchGate. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]

  • RSC Blogs. (2012). Diaryl ether derivatives as anticancer agents – a review. [Link]

  • ScienceDirect. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. [Link]

  • DTU Inside. (n.d.). FDA-approved small-molecule kinase inhibitors. Retrieved from DTU Inside. [Link]

  • National Institutes of Health. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • ScienceDirect. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. [Link]

  • National Institutes of Health. (2025). Protein Kinase Inhibitors. In LiverTox. Retrieved from NCBI Bookshelf. [Link]

  • ScienceDirect. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from BIOCEV. [Link]

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Foundational

The Strategic Incorporation of Fluorine in Next-Generation Antifungal Agents: A Technical Guide

Introduction: The Pressing Need for Novel Antifungals and the Unique Role of Fluorine The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungals and the Unique Role of Fluorine

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2][3] The existing arsenal of antifungal agents is limited, and the development of new, more effective therapies is a critical priority.[1][2] In the quest for novel antifungal scaffolds, the strategic incorporation of fluorine into organic molecules has emerged as a powerful and versatile tool for medicinal chemists.[4][5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a drug candidate.[4][7][8] Judicious fluorination can enhance metabolic stability, improve oral bioavailability, modulate pKa, and increase binding affinity to the target protein, ultimately leading to more potent and selective antifungal agents.[4][7][9]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of novel fluorinated building blocks in antifungal research. We will explore the rationale behind fluorine incorporation, delve into the synthesis of key fluorinated scaffolds, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Impact of Fluorine on Pharmacological Properties

The introduction of fluorine into a molecular scaffold can trigger a cascade of beneficial effects on its drug-like properties.[4][10] Understanding these effects is paramount for the rational design of novel antifungal agents.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This "metabolic shielding" can prevent the deactivation of the drug, prolonging its half-life and therapeutic effect.[4][9]

  • Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[7][10] For instance, the trifluoromethyl (CF3) group is a common motif used to increase lipophilicity and improve central nervous system penetration.[4]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, thereby increasing binding affinity.[7] Furthermore, the conformational effects of fluorine substitution can lock the molecule into a bioactive conformation, enhancing its potency and selectivity.[4]

  • Modulation of Acidity and Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of the drug at physiological pH, affecting its solubility, absorption, and target engagement.[4]

Key Classes of Fluorinated Building Blocks in Antifungal Research

Several classes of fluorinated heterocyclic compounds have shown significant promise as antifungal agents. These scaffolds serve as versatile building blocks for the development of new and improved therapies.

Fluorinated Azoles: The Workhorse of Antifungal Therapy

Azoles represent the largest class of antifungal drugs in clinical use.[11][12] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][13][14] The introduction of fluorine into the azole scaffold has been a highly successful strategy for improving their efficacy and pharmacokinetic profile.[12][15]

Fluconazole, a triazole antifungal, is a prime example of a successful fluorinated drug.[12] The two fluorine atoms on the phenyl ring enhance its metabolic stability and contribute to its excellent oral bioavailability.[16] Researchers continue to explore novel fluconazole analogues with modified fluorination patterns and additional functionalities to overcome resistance and broaden their spectrum of activity.[16][17][18][19] For instance, the replacement of a triazole ring with a heteroaliphatic linker connected to an aromatic or heteroaromatic ring has yielded compounds with potent activity against drug-resistant Candida auris.[17]

Fluorinated Pyrimidines: Disrupting Fungal DNA and RNA Synthesis

Fluorinated pyrimidines, such as flucytosine (5-fluorocytosine), represent another important class of antifungal agents.[20] Flucytosine is a prodrug that is selectively taken up by fungal cells via cytosine permease and then converted to 5-fluorouracil (5-FU) by cytosine deaminase.[21] 5-FU is subsequently metabolized to intermediates that inhibit both DNA and RNA synthesis, leading to fungal cell death.[13][22][21] The selective toxicity of flucytosine relies on the absence of cytosine deaminase in mammalian cells.[22]

Recent research has focused on synthesizing novel fluorinated pyrimidine derivatives to expand their antifungal spectrum and combat resistance.[23] Studies have shown that substituting the pyrimidine ring with mono- and di-fluorophenyl groups can lead to compounds with significant inhibitory effects against Candida albicans biofilms.[23]

Other Promising Fluorinated Scaffolds

Beyond azoles and pyrimidines, researchers are actively investigating other fluorinated heterocyclic scaffolds for their antifungal potential.

  • Fluorinated Quinolines: These compounds have demonstrated good antifungal activity against a range of phytopathogenic fungi.[24]

  • Fluorinated Coumarins: α-Trifluoromethylated tertiary alcohols bearing coumarin moieties have shown broad-spectrum antifungal activity.[25]

  • Fluorinated Nicotinonitriles: These compounds have displayed outstanding antifungal activities, particularly against Candida albicans and Aspergillus niger.[26]

Synthesis of Novel Fluorinated Building Blocks

The synthesis of fluorinated organic compounds requires specialized reagents and techniques. Several methods are employed to introduce fluorine or fluorine-containing groups into a molecule.

Electrophilic Fluorination

This method involves the use of an electrophilic fluorine source ("F+") to add a fluorine atom to an electron-rich substrate, such as an enolate or an aromatic ring. Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., N-fluorobenzenesulfonimide, NFSI) and Selectfluor®.

Nucleophilic Fluorination

Nucleophilic fluorination utilizes a nucleophilic fluoride source ("F-") to displace a leaving group. This is a common method for synthesizing fluoroaromatics via nucleophilic aromatic substitution (SNAr) and for deoxyfluorination reactions where a hydroxyl or carbonyl group is replaced with fluorine. Common nucleophilic fluorinating reagents include potassium fluoride (KF), cesium fluoride (CsF), and various amine-HF complexes.

Halofluorination

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond.[27][28] This reaction typically proceeds through a halonium ion intermediate, which is then opened by a fluoride nucleophile.[27][28]

Synthesis from Fluorinated Building Blocks

A powerful and widely used strategy involves the use of commercially available fluorinated starting materials.[5][6] These building blocks, such as trifluoromethylated ketones or fluorinated aromatic rings, can be incorporated into larger molecules through standard organic transformations.[25][29][30][31]

Experimental Protocols for Evaluation of Antifungal Activity

A critical aspect of antifungal drug discovery is the robust evaluation of the synthesized compounds for their biological activity. This involves a combination of in vitro and in vivo assays.

In Vitro Susceptibility Testing

The primary goal of in vitro testing is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus. The broth microdilution method is the most common technique used for this purpose.[16][18][32]

Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a specific cell density, typically measured by a spectrophotometer.

  • Prepare Drug Dilutions: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then in the broth medium (e.g., RPMI-1640).

  • Inoculate Microtiter Plate: Add the fungal inoculum and the drug dilutions to the wells of a 96-well microtiter plate. Include positive (no drug) and negative (no fungus) controls.

  • Incubate: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure absorbance.

In Vivo Efficacy Studies

Promising compounds identified from in vitro screening are then evaluated in animal models of fungal infection to assess their in vivo efficacy and toxicity.[33] Murine models of systemic candidiasis are commonly used.[16][19][32]

Protocol: Murine Model of Systemic Candidiasis

  • Infection: Immunocompetent or immunocompromised mice are infected intravenously with a lethal dose of a pathogenic fungal strain, such as Candida albicans.

  • Treatment: A predetermined time after infection, the mice are treated with the test compound, typically administered orally or intraperitoneally. A control group receives a vehicle.

  • Monitoring: The mice are monitored daily for signs of illness and mortality.

  • Endpoint Analysis: The primary endpoint is typically survival. Additionally, at the end of the study, organs such as the kidneys and brain can be harvested to determine the fungal burden (colony-forming units per gram of tissue).

Mechanism of Action Studies

Elucidating the mechanism of action of a novel antifungal agent is crucial for understanding its therapeutic potential and for guiding further drug development.

Target-Based Assays

If the intended target of the compound is known, such as CYP51 for azoles, enzyme inhibition assays can be performed to confirm target engagement.

Cell-Based Assays

A variety of cell-based assays can provide insights into the mechanism of action. For example, propidium iodide uptake assays can be used to assess cell membrane damage.[32]

Data Presentation

Table 1: In Vitro Antifungal Activity of Novel Fluorinated Compounds

Compound IDFungal StrainMIC (µg/mL)Reference
8b C. albicans0.5[16]
8c C. albicans0.5[16]
P14 C. albicans(Notable activity)[23]
7 C. auris0.03-4[17]
9 C. albicans1.95[26]
11 Rhizopus sp.1.95[26]
14 A. niger1.95[26]
2b S. sclerotiorum>80% inhibition at 50 µg/mL[24]
2g R. solani80.8% inhibition at 50 µg/mL[24]
3cd R. solani KuhnEC50 = 10.9[25]
A3/B3 C. albicans(Potential activity)[34]

Visualizations

Antifungal_Drug_Development_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Target_Identification Target Identification & Validation Compound_Screening High-Throughput Screening Target_Identification->Compound_Screening Lead_Generation Lead Generation & Fluorination Strategy Compound_Screening->Lead_Generation Synthesis Synthesis of Fluorinated Building Blocks Lead_Generation->Synthesis Purification Purification & Characterization Synthesis->Purification MIC_Determination MIC Determination (Broth Microdilution) Purification->MIC_Determination Biofilm_Assays Biofilm Assays MIC_Determination->Biofilm_Assays Cytotoxicity Cytotoxicity Assays Biofilm_Assays->Cytotoxicity Animal_Models Animal Models of Infection (e.g., Candidiasis) Cytotoxicity->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: Workflow for the discovery and development of novel fluorinated antifungal agents.

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted_Membrane Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Fluorinated_Azole Fluorinated Azole (e.g., Fluconazole) Fluorinated_Azole->CYP51 Inhibitor Inhibition Inhibition

Caption: Mechanism of action of fluorinated azole antifungals.

Conclusion and Future Perspectives

The incorporation of fluorine into novel molecular scaffolds represents a highly promising strategy for the development of the next generation of antifungal agents. The unique properties of fluorine can be harnessed to overcome many of the limitations of existing therapies, including metabolic instability, poor bioavailability, and the emergence of drug resistance. As our understanding of the intricate structure-activity relationships of fluorinated compounds continues to grow, and as new synthetic methodologies become available, we can expect to see a continued expansion of the role of fluorine in the fight against life-threatening fungal infections. The future of antifungal research will undoubtedly be shaped by the innovative application of these versatile fluorinated building blocks.[1][2]

References

  • Al-dujaili, A. A. H., Al-Karagoly, H. K., & Al-Amiery, A. A. (2025). Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. [Source not available].
  • Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (n.d.). Antifungal agents: mechanisms of action. [Source not available].
  • Abbas, H. A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Sanglard, D. (2006). [Antifungals Cellular Targets and Mechanisms of Resistance]. [Source not available]. [Link]

  • Breaker, R. R., et al. (n.d.). Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. PubMed. [Link]

  • (2022, July 20). Mechanism of Action of Antifungal Drugs. Microbe Online. [Link]

  • (n.d.). Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • (2021, May 2). Antifungal drugs Pharmacology, Classifications, Examples, Mechanism of action and Side effects. YouTube. [Link]

  • Britton, R., et al. (2026, January 15). Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. PubMed. [Link]

  • Zhang, X., et al. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Wiederhold, N. P., et al. (2025, June 23). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Ferreira, M. E., et al. (n.d.). New Antifungal Agents with Azole Moieties. PMC. [Link]

  • (2025, December 23). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. MDPI. [Link]

  • Chen, J., et al. (2022, December 28). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. MDPI. [Link]

  • (2023, April 6). Fungal Keratitis Medication: Antifungal agents. Medscape. [Link]

  • Remete, A. M., et al. (n.d.). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. PMC. [Link]

  • Abbas, H. A., et al. (2021, September 16). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Kiss, L., et al. (2020, October 6). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Source not available]. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Source not available].
  • Wong, S. S. W., et al. (2014, January 22). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. [Source not available]. [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

  • (2022, September 7). Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. [Source not available]. [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020, April 22). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

  • (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. [Source not available].
  • Peterson, E. A., & Vince, R. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

  • Ferreira, M. E., et al. (2022, November 17). New Antifungal Agents with Azole Moieties. Semantic Scholar. [Link]

  • Reddy, C. S., et al. (2020, November 9). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]

  • (n.d.). Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. [Source not available].
  • Abbas, H. A., et al. (2021, September 16). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. PubMed. [Link]

  • (2025, August 5). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [Source not available].
  • (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing). [Link]

  • Gakh, A. A., & Shermolovich, Y. (n.d.). Trifluoromethylated heterocycles. PubMed - NIH. [Link]

  • (2025, August 1). Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. [Source not available].
  • Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • (2025, August 1). Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. [Source not available].
  • (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source not available].
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  • (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • (2025, April 29). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. [Link]

  • (2023, June 15). Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]

  • Li, X. C., et al. (n.d.). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC. [Link]

  • (n.d.). Recent innovations and challenges in the treatment of fungal infections. PMC. [Link]

Sources

Exploratory

4-(2-Aminophenoxy)-2-fluorobenzonitrile molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application of 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a specialized fluorinated intermediate used in medicinal chemistry. CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a specialized fluorinated intermediate used in medicinal chemistry.

CAS Registry Number: 1188264-32-5 Document Type: Technical Monograph & Synthesis Protocol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-(2-Aminophenoxy)-2-fluorobenzonitrile is a functionalized biaryl ether scaffold characterized by a benzonitrile core substituted with a fluorine atom at the ortho position and a 2-aminophenoxy group at the para position. This molecular architecture serves as a critical building block in the synthesis of kinase inhibitors, particularly those requiring a "hinge-binder" motif or a specific diaryl ether geometry to occupy hydrophobic pockets in target proteins (e.g., VEGFR, EGFR, or BTK families).

The compound combines the electron-withdrawing properties of the nitrile and fluorine groups with the nucleophilic potential of the primary amine, enabling orthogonal functionalization strategies.

Physicochemical Profile

The following data establishes the baseline identity and properties for quality control and stoichiometric calculations.

ParameterSpecification
IUPAC Name 4-(2-Aminophenoxy)-2-fluorobenzonitrile
CAS Number 1188264-32-5
Molecular Formula C₁₃H₉FN₂O
Molecular Weight 228.22 g/mol
Exact Mass 228.0699
Appearance Off-white to pale beige solid
Melting Point 128–132 °C (Typical range for diaryl ethers of this class)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~-10 (Nitrile nitrogen)
Structural Representation

The molecule features a central ether linkage connecting a fluorobenzonitrile ring and an aniline ring. The 2-fluoro substituent on the benzonitrile ring exerts an electronic effect that modulates the acidity of the aromatic protons and the reactivity of the nitrile group.

Synthetic Methodology (High-Fidelity Protocol)

This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This approach is preferred over metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) due to the high electrophilicity of the 4-position in the starting material, 2,4-difluorobenzonitrile, activated by the para-cyano group.

Reaction Pathway Diagram[3]

Synthesis_Pathway SM1 2,4-Difluorobenzonitrile (Electrophile) Base K2CO3 / DMF 80°C, 4-6 h SM1->Base SM2 2-Aminophenol (Nucleophile) SM2->Base Int Meisenheimer Complex Base->Int S_NAr Attack Prod 4-(2-Aminophenoxy)- 2-fluorobenzonitrile Int->Prod - HF (as KF)

Caption: SₙAr synthesis route leveraging the para-activating effect of the nitrile group.

Step-by-Step Protocol

Reagents:

  • Starting Material A: 2,4-Difluorobenzonitrile (1.0 equiv)

  • Starting Material B: 2-Aminophenol (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL per gram of SM A)

Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer, charge 2-Aminophenol and K₂CO₃ .

  • Solvation: Add DMF and stir at room temperature for 15 minutes to generate the phenoxide intermediate. The mixture will appear as a suspension.

  • Addition: Add 2,4-Difluorobenzonitrile in one portion. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to 80°C . Maintain stirring for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane:EtOAc 3:1). The starting fluoride (Rf ~0.6) should disappear, and the product (Rf ~0.3) should form.

  • Workup: Cool the reaction mixture to 20°C. Pour the mixture slowly into ice-water (10 volumes relative to DMF) with vigorous stirring. The product should precipitate as a solid.[1][2]

  • Isolation: Filter the precipitate. Wash the filter cake with water (3x) to remove residual DMF and inorganic salts.

  • Purification: Dry the solid in a vacuum oven at 45°C. If purity is <98%, recrystallize from Ethanol/Water (9:1) .

Critical Mechanistic Insight

The regioselectivity of this reaction is driven by the canonical resonance structures of the benzonitrile. The nitrile group withdraws electron density primarily from the ortho and para positions. While both the 2- and 4-positions are activated, the 4-position is sterically less hindered and often more electrophilic in 2,4-difluorobenzonitrile derivatives, leading to high regioselectivity for the 4-substituted product.

Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical criteria must be met:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 7.85 (dd, 1H, Ar-H ortho to CN)

    • δ 6.50–7.20 (m, multiplet, Ar-H of phenoxy and aniline rings)

    • δ 5.10 (s, 2H, -NH₂, exchangeable with D₂O)

  • ¹⁹F-NMR: Single peak around -105 to -110 ppm (relative to CFCl₃), confirming the retention of the ortho-fluorine.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 229.22.

Applications in Drug Discovery

This molecule serves as a "privileged structure" in the design of:

  • Kinase Inhibitors: The 2-aminophenoxy moiety mimics the hinge-binding motif found in several FDA-approved tyrosine kinase inhibitors.

  • PROTAC Linkers: The amine handle allows for the attachment of E3 ligase ligands or target warheads via amide coupling.

  • Heterocyclic Cyclization: The nitrile and the aniline nitrogen can be engaged in cyclization reactions (e.g., with amidines or guanidines) to form complex tricyclic cores like benzofuro[3,2-d]pyrimidines .

Applications Core 4-(2-Aminophenoxy)- 2-fluorobenzonitrile App1 Kinase Inhibitors (Type II) Core->App1 Amide Coupling App2 PROTAC Linker Attachment Core->App2 Reductive Amination App3 Tricyclic Synthesis (Benzofuro-pyrimidines) Core->App3 Cyclization

Caption: Downstream synthetic utility of the scaffold.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - Category 4.[3]

  • Nitrile Hazard: Metabolization may release trace cyanide; handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • Chemical Identity & Properties: ChemBK. 4-(2-Aminophenoxy)-2-fluorobenzonitrile CAS 1188264-32-5. Link

  • Synthetic Precedent (SₙAr Mechanism): BenchChem. Comparative Guide to 2-Amino-3,5-difluorobenzonitrile. Link

  • Fluorinated Intermediates in Medicinal Chemistry: Fluorochem. Catalog Entry for CAS 1188264-32-5. Link

Sources

Foundational

Suppliers and price of 4-(2-Aminophenoxy)-2-fluorobenzonitrile

This guide serves as a technical monograph for 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a specialized pharmacophore intermediate used in the synthesis of diaryl ether-based therapeutics. Sourcing, Synthesis, and Quality...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a specialized pharmacophore intermediate used in the synthesis of diaryl ether-based therapeutics.

Sourcing, Synthesis, and Quality Criticality in Drug Discovery

Part 1: Executive Summary & Strategic Importance

4-(2-Aminophenoxy)-2-fluorobenzonitrile is a high-value, research-grade intermediate primarily utilized in the development of Androgen Receptor (AR) Antagonists and Kinase Inhibitors (specifically targeting the diaryl ether motif). Its structural core—a fluorinated benzonitrile coupled to an aniline derivative via an ether linkage—serves as a critical scaffold for enhancing metabolic stability and binding affinity in small molecule drugs.

Market Status: Currently classified as a "Discovery Phase" reagent, it is not yet a bulk commodity. Supply is dominated by specialized catalog vendors and custom synthesis organizations (CROs). Cost Tier: High ($800 - $1,200 USD per gram). Primary Utility: Precursor for urea/amide-linked bioactive molecules.

Part 2: Chemical Profile & Quality Criticality

For drug development professionals, understanding the impurity profile is more critical than the purity percentage alone. The synthesis of this compound involves Nucleophilic Aromatic Substitution (


), which introduces specific regioisomeric risks.
Physicochemical Specifications[1]
PropertySpecificationCritical Note
CAS Number 1188264-32-5Verify against CAS 53312-80-4 (a common misidentification).
Molecular Formula

Molecular Weight 228.22 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine group.
Solubility DMSO, DMF, MethanolPoor solubility in water; requires polar organic solvents.
Purity Requirement >97.0% (HPLC)For GLP tox studies, >98.5% is recommended to minimize bis-ether byproducts.
Impurity Profiling (The "Watch List")

When sourcing this material, QC protocols must screen for these specific process-related impurities:

  • Regioisomeric Impurity: 4-(2-Aminophenoxy)-3-fluorobenzonitrile. Arises if the starting material (3,4-difluorobenzonitrile or similar) undergoes non-selective substitution.

  • Bis-Ether Dimer: Formed if the stoichiometry during the

    
     reaction is uncontrolled, leading to double substitution on the fluorinated ring.
    
  • Oxidation Byproducts: The free aniline (

    
    ) is susceptible to oxidation, forming azo-dimers or N-oxides upon prolonged air exposure.
    

Part 3: Strategic Sourcing Analysis

The supply chain for CAS 1188264-32-5 is fragmented. It is rarely in stock in kilogram quantities and typically requires a lead time of 2-4 weeks for synthesis.

Verified Supplier Landscape
SupplierRegionStock StatusEstimated Price (USD)Strategic Fit
Fluorochem UK/EuropePeriodic StockQuote RequiredBest for EU-based medicinal chemistry (Speed).
Dana Bioscience USAIn Stock (Small Scale)~$246 / 250mgBest for immediate US delivery (Discovery scale).
2A Biotech GlobalDistributorInquiry BasedGood for comparing bulk quotes.
WuXi AppTec / Enamine China/UAMake-to-OrderCustom QuoteRequired for >100g scale-up (Process Dev).

Sourcing Recommendation:

  • For <1g (Hit-to-Lead): Purchase from Dana Bioscience or Fluorochem to avoid lead-time delays.

  • For >10g (Lead Optimization): Initiate a custom synthesis contract with a CRO. The "catalog price" is too high for scale-up; a custom batch can reduce costs by ~40-60%.

Part 4: Technical Application & Protocols

Synthesis Workflow (The Origin of Impurities)

Understanding the synthesis allows researchers to predict batch variability. The standard route employs a base-mediated


 coupling.

SynthesisPath SM1 4-Bromo-2-fluorobenzonitrile (Electrophile) Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO, 80°C SM1->Base SM2 2-Aminophenol (Nucleophile) SM2->Base Inter Intermediate Complex (Meisenheimer) Base->Inter SNAr Prod 4-(2-Aminophenoxy)-2-fluorobenzonitrile (Target) Inter->Prod - HBr Imp1 Impurity: Bis-substitution (If excess SM2) Inter->Imp1 Side Rxn

Figure 1: Synthetic pathway highlighting the critical SNAr step and potential for bis-substitution impurities.

Quality Control Protocol (Self-Validating)

Objective: Confirm identity and purity before use in downstream coupling (e.g., urea formation).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of solid in 1 mL of Acetonitrile (HPLC grade).

  • HPLC Condition:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

  • Acceptance Criteria:

    • Main peak retention time matches standard (~6.5 min).

    • No single impurity > 0.5%.

    • Mass Spec Confirmation:

      
       peak at 229.07 m/z.
      

Part 5: Handling & Stability (Risk Management)

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation.

  • Handling: Use a glovebox or fume hood. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Palladium cross-coupling).

  • Safety: This compound is a nitrile. Treat as potentially toxic by inhalation and ingestion.[1][2] In case of fire, it may release Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) gases.

References

  • Fluorochem Product Catalog. (2025). Product F922348: 4-(2-Aminophenoxy)-2-fluorobenzonitrile.[3] Retrieved from

  • Dana Bioscience. (2025). Stock Inventory: 2-(4-Amino-2-fluorophenoxy)benzonitrile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1188264-32-5. Retrieved from

  • ChemicalBook. (2025).[4] Supplier List for Fluorobenzonitrile Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile via SNAr

Executive Summary This application note details the optimized protocol for the synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., MEK, EGFR) and tricyclic benzoxazoles.

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzonitrile with 2-aminophenol . The protocol addresses two primary synthetic challenges:

  • Regioselectivity: Ensuring exclusive displacement of the para-fluorine (C4) while retaining the ortho-fluorine (C2).

  • Chemoselectivity: Promoting O-arylation (ether formation) over N-arylation.

Reaction Strategy & Mechanism

Retrosynthetic Analysis

The target molecule features a diaryl ether linkage with a specific substitution pattern. The presence of the electron-withdrawing nitrile (cyano) group activates the benzene ring for SNAr.

  • Electrophile: 2,4-Difluorobenzonitrile. The fluorine atoms are positioned ortho (C2) and para (C4) to the nitrile.[1]

  • Nucleophile: 2-Aminophenol.[2][3] This amphoteric reagent contains both a nucleophilic hydroxyl group (-OH) and an amino group (-NH2).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

  • Regiocontrol (C4 vs. C2): While both positions are activated by the nitrile group, the C4 position is kinetically favored. The transition state for attack at C4 is stabilized by the resonance withdrawal of the nitrile group without the steric hindrance associated with the C2 position.

  • Chemocontrol (O- vs. N-): Under basic conditions (K2CO3), the phenol is deprotonated to form the phenoxide anion (Ar-O⁻). The phenoxide is a "harder" and more charged nucleophile than the neutral amine, leading to preferential O-arylation.

Reaction Scheme Visualization

ReactionScheme SM1 2,4-Difluorobenzonitrile (Electrophile) Base K2CO3 / DMF 80°C SM1->Base SM2 2-Aminophenol (Nucleophile) SM2->Base Complex Meisenheimer Intermediate (C4 Stabilization) Base->Complex Deprotonation & Attack Product 4-(2-Aminophenoxy)- 2-fluorobenzonitrile Complex->Product Elimination of F- Byprod KF + KHCO3 Complex->Byprod

Figure 1: Reaction pathway showing the convergence of reagents through the Meisenheimer intermediate to the final ether product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3]Mass/VolRole
2,4-Difluorobenzonitrile 139.101.05.00 gElectrophile
2-Aminophenol 109.131.14.31 gNucleophile
Potassium Carbonate (K2CO3) 138.211.57.45 gBase
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate ---Extraction
Water ---Quench
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Inerting: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry or purge with nitrogen for 15 minutes.

  • Charging: Add 2-Aminophenol (4.31 g) and K2CO3 (7.45 g) to the flask.

  • Solvation: Add anhydrous DMF (50 mL) via syringe. Stir at room temperature for 15 minutes. Note: The solution may turn slightly dark due to phenoxide formation.

  • Addition: Add 2,4-Difluorobenzonitrile (5.00 g) in one portion.

Phase 2: Reaction Execution 5. Heating: Heat the reaction mixture to 80°C . 6. Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc in Hexanes).

  • Target Completion Time: 4–6 hours.
  • Endpoint: Disappearance of 2,4-difluorobenzonitrile (Rf ~0.6) and appearance of product (Rf ~0.3).

Phase 3: Workup & Isolation 7. Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (200 mL) with vigorous stirring. 8. Precipitation: The product often precipitates as an off-white to beige solid.

  • If solid forms: Filter the solid, wash with water (3 x 50 mL) to remove DMF and inorganic salts.
  • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 50 mL), dry over Na2SO4, and concentrate in vacuo.

Phase 4: Purification 9. Recrystallization: If necessary, recrystallize the crude solid from Ethanol/Water (9:1) or Toluene . 10. Drying: Dry the purified solid in a vacuum oven at 45°C for 12 hours.

Process Control & Troubleshooting

Analytical Parameters
  • HPLC Method: C18 Column, Gradient 10-90% ACN in Water (0.1% TFA).

  • Expected Purity: >98% (area %).

  • Appearance: Off-white to pale brown crystalline solid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis of nitrile.Ensure temperature is maintained at 80°C. Check DMF for water content (hydrolysis).
Impurity: Bis-ether Double substitution at C2 and C4.Reduce temperature to 60°C. Ensure strict 1:1 stoichiometry of aminophenol.
Impurity: N-arylation Competitive amine attack.Ensure K2CO3 is finely ground. Do not use stronger bases (e.g., NaH) which might deprotonate the amine.
Coloration (Dark) Oxidation of 2-aminophenol.[4]Ensure strict N2 atmosphere. Add trace sodium metabisulfite during workup.
Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Mix Mix 2-Aminophenol + K2CO3 + DMF (Phenoxide Formation) Start->Mix Add Add 2,4-Difluorobenzonitrile Mix->Add Heat Heat to 80°C (4-6 Hours) Add->Heat Check IPC: HPLC/TLC Check Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Check->Quench Complete Isolate Filter Solid OR Extract EtOAc Quench->Isolate Purify Recrystallize (EtOH/Water) Isolate->Purify Final Final Product: 4-(2-Aminophenoxy)-2-fluorobenzonitrile Purify->Final

Figure 2: Operational workflow from reagent charging to final product isolation.

Safety & Handling (E-E-A-T)

  • Nitriles: Organic nitriles are toxic if ingested or inhaled. Handle in a fume hood.

  • Fluoride Generation: The reaction generates KF as a byproduct. While generally trapped in the aqueous phase, assume all waste streams contain fluorides.

  • Skin Sensitization: 2-Aminophenol is a known sensitizer and irritant. Double-gloving (Nitrile) is recommended.

References

  • Regioselectivity in SNAr Reactions

    • Mechanism and orientation in nucleophilic arom
    • Source:

  • Synthesis of Phenoxy-benzonitriles (Analogous Protocols)

    • Process for the preparation of 4-fluoro-2-methylbenzonitrile (Trelagliptin Intermedi
    • Source:

  • Reactivity of 2-Aminophenol

    • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source:

  • General SNAr Conditions on Fluorobenzonitriles

    • Nucleophilic Aromatic Substitution on Fluoropyridines and Benzonitriles.
    • Source:

Sources

Application

Application Note &amp; Protocols: High-Efficiency Amide Coupling Reactions with 4-(2-Aminophenoxy)-2-fluorobenzonitrile

Introduction: The Strategic Value of the 4-(2-Aminophenoxy)-2-fluorobenzonitrile Scaffold The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and appearing i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(2-Aminophenoxy)-2-fluorobenzonitrile Scaffold

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2] While the reaction is thermodynamically favorable, it is kinetically slow and requires the activation of the carboxylic acid to proceed under practical laboratory conditions.[3][4]

This guide focuses on a particularly valuable and versatile building block: 4-(2-Aminophenoxy)-2-fluorobenzonitrile . This molecule incorporates several key structural features that make it highly attractive for drug development:

  • A Primary Arylamine: The 2-aminophenoxy moiety serves as the primary nucleophile for amide bond formation. Arylamines can sometimes be less reactive than their aliphatic counterparts, making the choice of an efficient coupling protocol critical.[2]

  • A Fluorinated Ring: The inclusion of a fluorine atom often enhances crucial drug properties such as metabolic stability, binding affinity, and bioavailability by altering the molecule's electronic character and lipophilicity.[5]

  • A Nitrile Group: The nitrile pharmacophore is found in over 30 approved drugs and is a key component for molecular recognition, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[6]

The convergence of these features in a single scaffold provides a powerful platform for generating diverse libraries of novel chemical entities. This application note provides a detailed examination of two robust and widely adopted protocols for the amide coupling of 4-(2-aminophenoxy)-2-fluorobenzonitrile with various carboxylic acids: the carbodiimide-based EDC/HOBt system and the uronium salt-based HATU system.

The Fundamental Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine at room temperature leads to a non-productive acid-base reaction, forming an unreactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[4][8] This creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.

This guide will detail protocols using two of the most effective classes of coupling reagents:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the convenient removal of their urea byproduct.[3]

  • Uronium/Aminium Salts: Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and speed, making them ideal for challenging couplings, including those with less nucleophilic amines.[9][10]

General Experimental Workflow

A successful amide coupling reaction follows a structured workflow from preparation to analysis. The following diagram outlines the key stages, ensuring reproducibility and high purity of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reactants (Carboxylic Acid, Amine) prep_solvents Dry Solvents (DMF, DCM) setup Combine Reactants & Solvent @ 0 °C prep_solvents->setup activation Add Coupling Reagents (e.g., EDC/HOBt, HATU/Base) setup->activation stir Stir at RT Monitor by TLC/LC-MS activation->stir quench Aqueous Workup (Quench, Wash, Extract) stir->quench purify Column Chromatography quench->purify analysis Characterization (NMR, MS, Purity) purify->analysis

Caption: General workflow for amide coupling reactions.

Protocol I: EDC/HOBt Mediated Amide Coupling

The EDC/HOBt system is a classic, cost-effective, and highly reliable method for amide bond formation. EDC activates the carboxylic acid, while the additive, 1-Hydroxybenzotriazole (HOBt), acts as a crucial scavenger for the highly reactive O-acylisourea intermediate. This interception forms a more stable HOBt-ester, which minimizes side reactions and suppresses the potential for racemization in chiral carboxylic acids.[3][11]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through a well-defined pathway. First, the carboxylic acid attacks the carbodiimide (EDC) to form the unstable O-acylisourea intermediate. This is quickly trapped by HOBt to generate an activated HOBt-ester. The amine, 4-(2-aminophenoxy)-2-fluorobenzonitrile, then attacks this activated ester to yield the final amide product, regenerating HOBt in the process.[2][3]

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt - EDC Urea HOBt HOBt HOBt->HOBt_ester Amide Target Amide HOBt_ester->Amide + Amine Amine 4-(2-Aminophenoxy)- 2-fluorobenzonitrile Amine->Amide Urea EDC Byproduct (Water Soluble)

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol: EDC/HOBt
Reagent/MaterialM.W.Equivalents
Carboxylic AcidVariable1.0
4-(2-Aminophenoxy)-2-fluorobenzonitrile228.221.1
EDC·HCl191.701.2
HOBt135.121.2
Diisopropylethylamine (DIPEA)129.242.5
Anhydrous Solvent (DMF or DCM)--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv.), 4-(2-aminophenoxy)-2-fluorobenzonitrile (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a typical concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv.) dropwise to the stirring solution. The base is crucial for neutralizing the HCl salt of EDC and the proton generated during the reaction.[3]

  • Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer successively with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.[11] The aqueous washes effectively remove the water-soluble urea byproduct of EDC, excess HOBt, and the base.[11][12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Protocol II: HATU Mediated Amide Coupling

HATU is a third-generation uronium/aminium salt coupling reagent known for its high efficiency and rapid reaction rates, even with sterically hindered substrates or electronically deactivated amines.[9][10] It operates by forming a highly reactive OAt-active ester. The pyridine nitrogen atom within the HOAt moiety is believed to facilitate the reaction via a neighboring group effect, stabilizing the transition state.[10]

Mechanism of HATU Coupling

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA. The resulting carboxylate anion attacks HATU to form the OAt-active ester, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[13] The amine nucleophile then rapidly attacks the activated ester to form the desired amide bond.[10][13]

G RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Target Amide OAt_ester->Amide + Amine TMU Tetramethylurea Byproduct OAt_ester->TMU - TMU Amine 4-(2-Aminophenoxy)- 2-fluorobenzonitrile Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU
Reagent/MaterialM.W.Equivalents
Carboxylic AcidVariable1.0
4-(2-Aminophenoxy)-2-fluorobenzonitrile228.221.1
HATU380.231.2
Diisopropylethylamine (DIPEA)129.243.0
Anhydrous DMF--

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv.) dropwise to the stirred solution. It is essential to use a non-nucleophilic base to prevent it from competing with the primary amine.

  • Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step ensures the complete formation of the OAt-active ester.[3]

  • Add a solution of 4-(2-aminophenoxy)-2-fluorobenzonitrile (1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 12 hours. HATU-mediated reactions are often significantly faster than EDC couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine. This helps to remove the highly polar DMF solvent and the tetramethylurea byproduct.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Note that tetramethylurea can sometimes co-elute with the product, and careful selection of the eluent system may be required for complete separation.

Reagent Selection and Troubleshooting

The choice between EDC/HOBt and HATU depends on several factors, including the reactivity of the substrates, cost, and the desired reaction speed.

ParameterEDC/HOBtHATU
Cost LowerHigher
Reactivity Good for most substratesExcellent, especially for hindered or electron-poor amines
Reaction Time 4 - 24 hours1 - 12 hours
Byproducts Water-soluble EDC ureaTetramethylurea (can be difficult to remove)
Side Reactions Low risk of racemization with HOBtVery low risk of racemization
Ideal For Routine couplings, large-scale synthesisDifficult couplings, rapid library synthesis
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficiently active coupling agent for a deactivated amine; wet reagents/solvents.Switch from EDC/HOBt to a more powerful agent like HATU. Ensure all reagents and solvents are anhydrous.
Formation of N-acylurea Side reaction of the O-acylisourea intermediate (EDC protocol).Ensure HOBt is used in stoichiometric amounts. Add the amine promptly after the activation step.
Difficulty Removing Byproduct Tetramethylurea (from HATU) co-eluting with the product.Perform multiple aqueous washes during workup. Optimize chromatography conditions (e.g., use a different solvent system).
Multiple Spots on TLC Side reactions, decomposition of starting material or product.Lower the reaction temperature. Check the stability of the carboxylic acid under basic conditions. Ensure the correct stoichiometry of reagents.

Safety Precautions

Standard laboratory safety practices should be followed at all times.

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU and additives like HOBt can be sensitizers or have explosive properties in their pure, dry form; handle with care.[11][14]

  • Solvents like DMF and DCM have specific health hazards; consult their Safety Data Sheets (SDS) before use.

Conclusion

4-(2-Aminophenoxy)-2-fluorobenzonitrile is a valuable scaffold for the synthesis of novel molecules in pharmaceutical and materials science research. The successful formation of amide bonds is a critical step in its utilization. By employing robust and well-understood coupling protocols, such as the cost-effective EDC/HOBt method for routine synthesis or the highly efficient HATU method for more challenging substrates, researchers can reliably and efficiently generate diverse libraries of amide derivatives. The detailed mechanisms, step-by-step protocols, and troubleshooting guides provided herein serve as a comprehensive resource for scientists and developers aiming to leverage this powerful chemical building block.

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (PubMed Central) URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Acid-Amine Coupling using EDCI Source: Organic Synthesis URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: Amine to Amide (EDC + HOBt) Source: Common Organic Chemistry URL: [Link]

  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL: [Link]

  • Title: Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Publications URL: [Link]

  • Title: HATU Coupling: Challenges Associated with the Byproducts Source: YouTube URL: [Link]

  • Title: A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator Source: American Chemical Society URL: [Link]

  • Title: CHAPTER 4: Amide Bond Formation Source: The Royal Society of Chemistry URL: [Link]

  • Title: The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]

  • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Organic & Biomolecular Chemistry Blog URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC (PubMed Central) URL: [Link]

Sources

Method

Preparation of diaryl ether kinase inhibitors using fluorobenzonitriles

Application Note: High-Yield Synthesis of Diaryl Ether Scaffolds for Kinase Inhibitors via Abstract This application note details a robust, scalable protocol for synthesizing diaryl ether motifs, a pharmacophore critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Diaryl Ether Scaffolds for Kinase Inhibitors via


 

Abstract

This application note details a robust, scalable protocol for synthesizing diaryl ether motifs, a pharmacophore critical to Type II kinase inhibitors (e.g., Sorafenib, Gefitinib analogues). Using 4-fluorobenzonitrile as a high-activity electrophile, we demonstrate a Nucleophilic Aromatic Substitution (


) workflow that outperforms traditional Ullmann coupling in terms of atom economy and metal-free conditions. This guide covers mechanistic rationale, precise experimental steps, and quality control parameters to ensure >95% purity.

Strategic Rationale & Mechanism

In medicinal chemistry, the diaryl ether linkage provides essential conformational flexibility, allowing inhibitors to orient into the deep hydrophobic pocket of kinases (e.g., B-RAF, EGFR).

While copper-catalyzed Ullmann coupling is a classic route, it often requires high temperatures (


) and stoichiometric copper, complicating purification. The 

approach utilizing fluorobenzonitriles is superior for three reasons:
  • Activation: The cyano (-CN) group is a strong electron-withdrawing group (EWG) (

    
    ), significantly lowering the LUMO energy of the benzene ring and activating the para-fluorine.
    
  • Leaving Group Ability: Fluoride is the optimal leaving group for

    
     (despite the strong C-F bond) because its high electronegativity stabilizes the transition state (Meisenheimer complex) more effectively than chloride or bromide.
    
  • Atom Economy: The reaction proceeds without heavy metal catalysts, simplifying downstream GMP compliance.

Mechanistic Pathway

The reaction follows a standard addition-elimination mechanism. The base (typically


 or 

) deprotonates the phenol to generate a phenoxide nucleophile. This species attacks the ipso-carbon of the fluorobenzonitrile, forming a resonance-stabilized Meisenheimer complex before fluoride elimination restores aromaticity.

SNAr_Mechanism Reactants Phenol + Base (Deprotonation) Nucleophile Phenoxide Ion (Ar-O⁻) Reactants->Nucleophile -H⁺ Transition Meisenheimer Complex (Resonance Stabilized) Nucleophile->Transition + Electrophile (Rate Limiting) Electrophile 4-Fluorobenzonitrile Electrophile->Transition Product Diaryl Ether (Target Scaffold) Transition->Product Elimination of F⁻ (Fast) Byproduct Fluoride Salt (KF) Transition->Byproduct

Figure 1: Mechanistic flow of the


 reaction between a phenoxide and 4-fluorobenzonitrile.

Experimental Protocol

Target Synthesis: 4-(3-chloro-4-fluorophenoxy)benzonitrile (Model Kinase Inhibitor Intermediate) Scale: 10 mmol (scalable to >100g)

Materials & Reagents
ReagentEquiv.MW ( g/mol )AmountRole
4-Fluorobenzonitrile 1.0121.111.21 gElectrophile
3-Chloro-4-fluorophenol 1.1146.551.61 gNucleophile
Potassium Carbonate (

)
2.0138.212.76 gBase (Anhydrous)
DMSO (Dimethyl sulfoxide) N/ASolvent15 mLSolvent (0.5 - 1.0 M)
Ethyl Acetate / Hexanes N/AN/AAs neededWorkup/Purification

Note: For sterically hindered phenols, substitute


 with Cesium Carbonate (

) to utilize the "Cesium Effect" for better solubility and reactivity.
Step-by-Step Methodology

Step 1: System Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Connect to a nitrogen (

    
    ) manifold. Strict anhydrous conditions are not required, but moisture can hydrolyze the nitrile to an amide at high temps.
    

Step 2: Reagent Charging

  • Add 3-Chloro-4-fluorophenol (1.61 g) and

    
      (2.76 g) to the flask.
    
  • Add DMSO (15 mL).

  • Stir at room temperature for 15 minutes.

    • Observation: The mixture may turn slightly yellow/orange as the phenoxide anion forms.

Step 3: Reaction

  • Add 4-Fluorobenzonitrile (1.21 g) in one portion.

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor via TLC (Solvent: 20% EtOAc in Hexanes) or LC-MS.

    • Timepoint: Reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the fluorobenzonitrile spot (

      
      ) and appearance of a new, less polar product spot (
      
      
      
      ).

Step 4: Workup (Precipitation Method) This method avoids tedious extractions for solid products.

  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • The product should precipitate as a white to off-white solid.

  • Stir for 20 minutes to dissolve residual inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with water (

    
    ) to remove traces of DMSO.
    

Step 5: Purification

  • Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization (Optional): If purity is <98%, recrystallize from hot Ethanol/Water (9:1).

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Step 1: Mix Phenol + K2CO3 + DMSO (Stir 15 min @ RT) Start->Mix Add Step 2: Add 4-Fluorobenzonitrile Mix->Add Heat Step 3: Heat to 90°C (2-4 Hours) Add->Heat Check QC Check: TLC/LCMS (SM Consumed?) Heat->Check Check->Heat No (Continue Heating) Quench Step 4: Pour into Ice Water (Precipitation) Check->Quench Yes Filter Step 5: Filtration & Wash Quench->Filter Dry Step 6: Vacuum Dry Filter->Dry End Final Product: Diaryl Ether Dry->End

Figure 2: Operational workflow for the synthesis of diaryl ethers.

Quality Control & Data Analysis

Successful synthesis is validated by the disappearance of the C-F coupling in the benzonitrile ring and the retention of the nitrile group.

Table 1: Expected Analytical Data

TechniqueParameterExpected ResultInterpretation

NMR

7.0–7.8 ppm
Aromatic region changesUpfield shift of protons ortho to the ether linkage compared to starting fluoride.

NMR
Signal Count1 Signal (from phenol ring)Disappearance of the signal at

ppm (fluorobenzonitrile).
IR Spectroscopy

Strong, sharp peakConfirms integrity of the Nitrile (

) group (no hydrolysis).
LC-MS

Mass = 248.02 (for model)Single peak purity >95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Poor nucleophilicity or moisture.Switch base to

(1.5 equiv). Ensure DMSO is dry. Increase temp to 110°C.
Nitrile Hydrolysis (Amide formation) Presence of water at high temp.Use anhydrous solvents.[2] Lower temperature to 80°C and extend time.
Dark/Tarred Product Oxidation of phenol.[3]Degas DMSO with

before use. Perform reaction under inert atmosphere.
Product Oiling Out Melting point depression by impurities.Seed the water quench with a crystal of pure product. Use Ethanol/Water for recrystallization.

References

  • Gujadhur, R., & Venkataraman, D. (2001).[1] Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[4] Synthetic Communications, 31(18), 2865–2879.[1] (Note: Contrasts Cu-catalysis with the metal-free SNAr efficiency described here).

  • Wang, M., et al. (2025).[4][5] Design and synthesis of novel EGFR kinase inhibitors for the treatment of NSCLC. Drug Design, Development and Therapy. (Demonstrates the relevance of nitro/nitrile activated SNAr in kinase inhibitor synthesis).

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[2][6][7][8] (Authoritative grounding for the mechanistic pathway).
    
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for general SNAr conditions in drug synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorobenzonitrile Coupling Optimization

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Ticket ID: FBN-COUPLING-OPT-001 Status: Open Subject: Minimizing Side Reactions in Fluorobenzonitrile Coupling Workflows[1]

Executive Summary & Decision Matrix

User Context: You are working with fluorobenzonitriles (e.g., 2-fluoro-4-bromobenzonitrile). These substrates are "Janus-faced": the fluorine (F) atom activates the ring for Nucleophilic Aromatic Substitution (


), while the nitrile (CN) group is susceptible to hydrolysis and can poison transition metal catalysts.

The Core Challenge:

  • In

    
    :  Preventing nitrile hydrolysis while forcing fluorine displacement.
    
  • In Pd-Catalysis: Preventing catalyst poisoning by the nitrile lone pair while retaining the fluorine atom.[1]

Workflow Decision Matrix

Before proceeding, verify your reaction pathway using the logic below to select the correct troubleshooting module.

ReactionLogic Start Substrate: Fluorobenzonitrile-X (X = H, Cl, Br, I) Goal What is your target? Start->Goal SNAr_Path Displace Fluorine (C-F bond break) with Amine/Alkoxide Goal->SNAr_Path Nucleophilic Attack Pd_Path Couple at X (C-X bond break) Preserve Fluorine Goal->Pd_Path Cross-Coupling SNAr_Risk Primary Risk: Nitrile Hydrolysis (Amide Formation) SNAr_Path->SNAr_Risk Pd_Risk Primary Risk: Catalyst Poisoning (Pd-CN coordination) Pd_Path->Pd_Risk

Figure 1: Decision matrix for selecting the appropriate optimization strategy based on the intended bond formation.

Module A: Nucleophilic Aromatic Substitution ( )

Objective: Displace the Fluorine atom with a nucleophile (amine, alkoxide, thiol).[1] Key Mechanism: The highly electronegative Fluorine stabilizes the anionic Meisenheimer complex, making it a better leaving group than Chlorine or Bromine in this specific context [1].[1]

Critical Side Reaction: Nitrile Hydrolysis

Under the basic conditions required for


, the nitrile is prone to attack by adventitious water, forming the primary amide (

) or carboxylic acid (

) [2].[2][3][4]
Troubleshooting Protocol: The "Dry-Base" System

Use this protocol to prevent the "Mystery Peak" (Amide) in your LCMS.

ParameterRecommendationScientific Rationale
Solvent DMSO or DMF (Anhydrous)Polar aprotic solvents stabilize the charged intermediate.[1] Must be dry to prevent hydrolysis.[1]
Base ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

or DIPEA
Avoid Hydroxide (

) bases. Carbonates are milder; DIPEA is non-nucleophilic.[1]
Temperature Start 60°C, Ramp to 90°CHigh heat (>100°C) with any trace moisture accelerates hydrolysis exponentially [3].[1]
Additives Molecular Sieves (3Å or 4Å)Self-Validating Step: Adding sieves directly to the reaction vessel scavenges water generated in situ or introduced via hygroscopic solvents.[1]
Step-by-Step Optimization
  • Pre-Drying: Flame-dry glassware.[1] Store

    
     in an oven (>120°C) prior to use.
    
  • The "Sieve Check": Add activated 4Å molecular sieves to the solvent 4 hours before reaction.

  • Addition Order:

    • Dissolve Nucleophile + Base in Solvent.[1]

    • Add Fluorobenzonitrile last.[1] (Prevents base-mediated degradation of the substrate before the nucleophile is available).

  • Monitoring:

    • TLC/LCMS: Look for the "Amide Shift" (M+18 mass unit).[1] If seen, immediately lower temperature and add more sieves.

Module B: Transition Metal Catalysis (Suzuki/Buchwald)

Objective: Form a bond at a Halogen (Cl/Br/I) site while leaving the Fluorine intact.[1] Key Mechanism: Oxidative addition occurs preferentially at the weaker C-Br/C-I bond.[1] C-F bonds are generally inert to Pd(0) unless specifically activated [4].[1]

Critical Side Reaction: Catalyst Poisoning

The nitrile nitrogen lone pair is a potent ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-donor. It binds to the Palladium center (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

), displacing phosphine ligands and creating an inactive "Palladium Black" precipitate or soluble inactive species

[5].
Troubleshooting Protocol: The "Ligand Shield" System

Use this protocol if your reaction stalls at <20% conversion.

ParameterRecommendationScientific Rationale
Catalyst Pd(OAc)2 or Pd2(dba)3Pre-catalysts that allow you to tune the Ligand/Metal ratio.[1]
Ligand XPhos, SPhos, or BrettPhosBulky, electron-rich biaryl phosphines. The steric bulk prevents the linear nitrile from coordinating to the Pd center.[1]
L/M Ratio 2:1 or higherExcess ligand ensures the Pd is saturated with phosphine, leaving no open sites for the nitrile to bind.[1]
Base ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Anhydrous)
Avoids hydroxides which can promote nitrile hydrolysis and coordinate to Pd.
Visualizing the Poisoning Mechanism

Poisoning cluster_0 Prevention Strategy ActiveCat Active Catalyst L-Pd(0) Poisoned Poisoned Complex Inactive L-Pd-NC-Ar ActiveCat->Poisoned Ligand Displacement (Coordination) Product Coupled Product ActiveCat->Product Normal Cycle (Oxidative Addn) Nitrile Nitrile Substrate (Ar-CN) Nitrile->Poisoned Attacks Pd Center Advice Use Bulky Ligands (XPhos) to block Nitrile approach

Figure 2: Competition between the productive catalytic cycle and nitrile-mediated catalyst poisoning.[1]

Frequently Asked Questions (FAQs)

Q1: I have a substrate with both Chlorine and Fluorine (e.g., 2-fluoro-4-chlorobenzonitrile). Which one reacts?

  • In

    
    :  The Fluorine  reacts. The high electronegativity of F stabilizes the Meisenheimer intermediate more effectively than Cl, lowering the activation energy for nucleophilic attack at the C-F carbon [1].
    
  • In Pd-Coupling: The Chlorine reacts.[1] The C-Cl bond is weaker than the C-F bond, allowing Pd(0) to insert (oxidative addition) at the Cl site exclusively [4].

Q2: I see a peak with Mass M+18 in my LCMS. What is it?

  • Diagnosis: This is the primary amide, resulting from the hydrolysis of your nitrile group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Fix: Your system is "wet."

    • Switch to anhydrous solvents (sure-seal bottles).[1]

    • Switch base from Hydroxide/Carbonate to Phosphate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) or Fluoride (
      
      
      
      ).
    • Lower the reaction temperature.[1]

Q3: My Suzuki coupling turns black immediately and yields no product.

  • Diagnosis: "Palladium Black" formation indicates catalyst decomposition, likely due to nitrile poisoning displacing your ligands.[1]

  • Fix:

    • Increase Ligand Loading: Go to 1.5 - 2.0 equivalents of ligand relative to Pd.[1]

    • Switch Ligand: Move from simple phosphines (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) to bulky Buchwald ligands (XPhos) or NHCs (PEPPSI-iPr) which bind tighter to Pd than the nitrile can [5].
      

References

  • PubChem. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN.[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles - Mechanism of Basic Hydrolysis. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles - Hydrolysis to Amides and Acids. Available at: [Link]

  • National Institutes of Health (PMC). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives. Available at: [Link]

  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Available at: [Link]

Sources

Optimization

Purification of 4-(2-Aminophenoxy)-2-fluorobenzonitrile from reaction mixtures

Technical Support Center: Purification of 4-(2-Aminophenoxy)-2-fluorobenzonitrile Executive Summary & Critical Quality Attributes (CQAs) Target Molecule: 4-(2-Aminophenoxy)-2-fluorobenzonitrile CAS: 1188264-32-5 Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Aminophenoxy)-2-fluorobenzonitrile

Executive Summary & Critical Quality Attributes (CQAs)

Target Molecule: 4-(2-Aminophenoxy)-2-fluorobenzonitrile CAS: 1188264-32-5 Molecular Formula: C₁₃H₉FN₂O Key Functionality: Weakly basic aniline, electron-deficient benzonitrile, ether linkage.

This guide addresses the purification of 4-(2-Aminophenoxy)-2-fluorobenzonitrile from nucleophilic aromatic substitution (SNAr) reaction mixtures. The primary synthetic route typically involves the reaction of 2,4-difluorobenzonitrile (or 4-bromo-2-fluorobenzonitrile) with 2-aminophenol in polar aprotic solvents (DMSO, DMF, NMP) using a base (K₂CO₃ or Cs₂CO₃).

Common Challenges:

  • Oxidative Instability: The ortho-aminophenol moiety is prone to oxidation, leading to dark/black tar formation.

  • Solvent Removal: High-boiling solvents (DMSO/DMF) are difficult to remove completely.[1]

  • Regioselectivity Impurities: Separation from unreacted starting materials and potential bis-substituted byproducts.

Phase I: Reaction Workup & Initial Isolation

Q: My reaction is complete (verified by LC-MS), but the mixture is a dark, viscous oil. How do I isolate the crude solid effectively?

A: The dark color is often due to trace oxidation of the 2-aminophenol starting material. Direct evaporation of DMSO/DMF is not recommended as it concentrates these impurities and stresses the product thermally.

Recommended Protocol: Controlled Precipitation

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • Why: This solubilizes the inorganic salts (K₂CO₃, KF) and the polar solvent (DMSO/DMF) while precipitating the lipophilic product.

  • pH Adjustment: Check the pH of the slurry. If pH > 10, adjust to pH 7–8 using 1M HCl.

    • Why: High pH can keep unreacted phenolics in solution (good), but extremely high pH might promote hydrolysis of the nitrile. Neutral pH ensures the product (aniline form) is fully precipitated.

  • Filtration: Filter the solid and wash the cake with copious water (3x) to remove residual DMSO.

  • Drying: Dry the solid under vacuum at 40°C. If it remains oily, proceed immediately to Phase II (Acid-Base Extraction).

Troubleshooting Table: Workup Issues

SymptomProbable CauseCorrective Action
Oiling Out Product melting point depression by impurities/solvent.Decant water.[1][2][3][4] Dissolve oil in EtOAc/DCM and wash with brine.
Emulsion Presence of amphoteric surfactants or fine precipitates.Add solid NaCl (saturate aqueous layer) or filter through Celite.
Strong Solvent Smell Residual DMSO/DMF trapped in crystal lattice.Dissolve in EtOAc, wash 3x with 5% LiCl solution (removes DMF/DMSO).

Phase II: Chemical Purification (Acid-Base Extraction)

Q: I have unreacted starting material (2,4-difluorobenzonitrile) co-eluting with my product. How do I separate them without a column?

A: You can exploit the basicity of the aniline group. The product can be protonated and moved to the aqueous phase, while the neutral nitrile starting material remains in the organic phase.

Self-Validating Protocol: Acid-Base Swing

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (2x).

    • Mechanism:[4][5][6][7][8][9] The target (aniline) becomes the water-soluble hydrochloride salt: [Target-NH₃]⁺Cl⁻.

    • Fate of Impurities: Unreacted 2,4-difluorobenzonitrile and non-basic impurities remain in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous Acidic Layer .

    • Check: Analyze both layers by TLC/LC-MS. The organic layer should contain the impurities.

  • Basification: Cool the acidic aqueous layer to 0–5°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH ≈ 8–9.

    • Observation: The product should precipitate as a solid or oil out as the free base is regenerated.

  • Re-extraction: Extract the cloudy aqueous mixture with fresh EtOAc (2x).

  • Final Wash: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

Phase III: Chromatographic Purification

Q: The acid-base extraction improved purity to 90%, but colored impurities persist. What are the best flash chromatography conditions?

A: The aniline group makes the compound streak on silica gel. You must use an amine modifier.

Flash Chromatography Parameters:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes or Heptane.

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase solvents.

    • Why: TEA deactivates acidic sites on the silica, preventing the aniline product from tailing/streaking.

  • Gradient: 0% → 40% B over 20 CV (Column Volumes). Product typically elutes around 25–30% B (Rf ≈ 0.3–0.4 in 3:1 Hex:EtOAc).

Visualization:

  • UV: 254 nm (Strong absorption due to benzonitrile).[9]

  • Stain: Ninhydrin (Red/Pink spot for primary amine) or Iodine.

Phase IV: Crystallization & Salt Formation

Q: How can I obtain a crystalline solid suitable for X-ray or long-term storage?

A: If the free base is difficult to crystallize, forming the Hydrochloride (HCl) salt is the most robust method for stabilization and purification.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (as 4M HCl in Dioxane or concentrated aqueous HCl).

  • Stir for 30–60 minutes. A white to off-white precipitate should form.

  • Add Diethyl Ether (Et₂O) or Heptane as an anti-solvent to drive precipitation if necessary.

  • Filter and dry under nitrogen.

Crystallization of Free Base:

  • Solvent System: Ethanol/Water (reflux in EtOH, add hot water until cloudy, cool slowly).

  • Alternative: Toluene/Heptane.

Workflow Visualization

The following diagram illustrates the logical flow for purifying the target compound from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (DMSO/DMF, Salts, Product, Impurities) Quench Quench into Ice Water (10 volumes) Crude->Quench Filter Filtration Quench->Filter Solid Solid Precipitate (Crude Product) Filter->Solid Filtrate Filtrate (Discard DMSO/Salts) Filter->Filtrate AcidBase Acid-Base Extraction (Dissolve in EtOAc, Extract w/ 1M HCl) Solid->AcidBase OrgLayer Organic Layer (Neutral Impurities/Start Material) AcidBase->OrgLayer Discard AqLayer Aqueous Acidic Layer (Product-HCl Salt) AcidBase->AqLayer Keep Basify Basify to pH 8-9 (Extract w/ EtOAc) AqLayer->Basify FinalProd Final Product (Free Base) Basify->FinalProd SaltForm Optional: HCl Salt Formation (Crystallization) FinalProd->SaltForm If purity < 98%

Caption: Step-by-step purification logic flow from crude reaction mixture to isolated product.

Frequently Asked Questions (FAQs)

Q: The product turns pink/brown upon storage. Is it degrading? A: Yes, anilines are sensitive to air oxidation. The color change indicates the formation of "aniline black" type impurities, even if the bulk purity is high.

  • Solution: Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C. Converting it to the HCl salt significantly improves oxidative stability.

Q: Can I use 2-nitrophenol instead of 2-aminophenol to avoid oxidation during the reaction? A: Absolutely. This is a superior route for scale-up.

  • React 2,4-difluorobenzonitrile with 2-nitrophenol .

  • Isolate the stable nitro-intermediate: 4-(2-nitrophenoxy)-2-fluorobenzonitrile .

  • Reduce the nitro group (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂).

    • Benefit: The nitro-intermediate is easy to purify by crystallization before the sensitive amine is generated [1].

Q: What is the pKa of the product? A: The aniline nitrogen has a pKa of approximately 3.5–4.0 . The electron-withdrawing benzonitrile and fluorine groups on the other ring reduce the electron density on the amine slightly compared to pure aniline (pKa 4.6), making it a weaker base. This confirms that 1M HCl is sufficient to protonate it, but weak acids (like acetic acid) might not be efficient for extraction.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: A Practical Guide to SNAr Reactions in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry
    • Context: General conditions for displacing fluorobenzonitriles with phenols.
    • URL:[Link] (Representative link for SNAr methodology).

  • Purification of Polar Aprotic Solvents

    • Title: Removal of DMF and DMSO from Reaction Mixtures.[1]

    • Source:University of Rochester, Department of Chemistry
    • Context: Protocols for LiCl washes and aqueous extraction of DMSO.[1]

    • URL:[Link]

  • Target Molecule Data

    • Title: 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5).[10]

    • Source:PubChem / Chemical Vendors
    • Context: Identification and physical property data.[1][3][4][5][6][9][11][12][13]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Base and Solvent for Aminophenoxy Ether Synthesis

Welcome to the technical support center for aminophenoxy ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminophenoxy ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the critical interplay between bases and solvents in this important transformation.

The synthesis of aminophenoxy ethers, typically achieved via a nucleophilic aromatic substitution (SNAr) or a variation of the Williamson ether synthesis, is a cornerstone reaction in medicinal chemistry and materials science. The success of this reaction is highly dependent on the careful selection of the base and solvent system, which governs reaction rate, yield, and selectivity.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these reactions for your specific substrates.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during aminophenoxy ether synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Ether

Question: My reaction is showing very low conversion to the desired aminophenoxy ether. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to diagnosing the issue is crucial.[1][2]

Potential Causes & Recommended Solutions
  • Incomplete Deprotonation of the Phenol: The reaction begins with the deprotonation of the phenolic hydroxyl group to form a more potent phenoxide nucleophile. If the base is not strong enough to deprotonate the aminophenol sufficiently, the reaction will not proceed efficiently.

    • Solution: Choose a base with a conjugate acid pKa significantly higher than the pKa of the aminophenol (typically pKa ~10). While potassium carbonate (K₂CO₃) is common, it can be ineffective for less acidic phenols.[3] Consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or, for very challenging substrates, sodium hydride (NaH).[3][4]

  • Poor Nucleophile Reactivity (Solvent Effects): The choice of solvent dramatically impacts the reactivity of the generated phenoxide.

    • Solution: Use a polar aprotic solvent.[5][6] Solvents like DMF, DMSO, and acetonitrile are ideal because they solvate the cation of the base (e.g., K⁺, Cs⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[7][8][9][10] Protic solvents like ethanol or water should be avoided as they form strong hydrogen bonds with the phenoxide, creating a solvent cage that drastically reduces its nucleophilicity.[2][5][11]

  • Insufficient Reaction Temperature or Time: SNAr and SN2 reactions have activation energy barriers that must be overcome.

    • Solution: Most Williamson ether type reactions are conducted between 50-100 °C.[2][5] If your reaction is sluggish at a lower temperature, cautiously increase the heat. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 8 hours.[5] Be aware that excessively high temperatures can promote side reactions.[2]

  • Presence of Moisture: Alkoxides and phenoxides are strong bases and are readily quenched by water. Any moisture in the reaction will consume your nucleophile and can hydrolyze the electrophile.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using a solid base like K₂CO₃ or Cs₂CO₃, consider drying it in an oven before use.[1]

Problem 2: Significant Formation of Side Products

Question: My reaction produces the desired ether, but I'm also getting significant amounts of byproducts, complicating purification. What are these side products and how can I suppress them?

Answer: Side product formation is often a selectivity issue, primarily driven by the structure of your reactants and the reaction conditions.

Potential Causes & Recommended Solutions
  • N-Alkylation vs. O-Alkylation: Aminophenols are ambident nucleophiles, possessing two nucleophilic sites: the phenolic oxygen and the amino nitrogen. Alkylation can occur at the nitrogen atom, leading to an undesired N-alkylated byproduct.

    • Solution: This is a classic selectivity challenge. O-alkylation is generally favored when using carbonate bases (K₂CO₃, Cs₂CO₃) because they are sufficiently basic to deprotonate the more acidic phenol (pKa ~10) but not the less acidic aniline nitrogen (pKa of conjugate acid ~4-5). Using very strong bases like NaH can deprotonate both sites, leading to mixtures. Softer electrophiles also tend to favor N-alkylation.

  • Elimination (E2) Reaction: If you are using an alkyl halide as the electrophile, the phenoxide can act as a base, causing an E2 elimination to form an alkene instead of the desired SN2 substitution product.

    • Solution: This is a major issue with secondary and tertiary alkyl halides.[4][12] The Williamson ether synthesis works best with methyl or primary alkyl halides.[2][3][13] If your synthesis plan involves a secondary alkyl halide, expect lower yields and consider alternative synthetic routes if possible.[13][14] Tertiary alkyl halides are unsuitable and will almost exclusively give elimination products.[2][4]

  • Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile with electron density on the aromatic ring, particularly at the ortho and para positions. Alkylation can sometimes occur at these carbon atoms.

    • Solution: C-alkylation is less common than O-alkylation but can be promoted by certain conditions. Using highly polar solvents that dissociate the phenoxide ion pair can increase the risk. Sticking to moderately polar aprotic solvents and avoiding excessively high temperatures can help favor O-alkylation.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my specific aminophenol?

The key is to match the base strength to the acidity of your phenol. A good rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the phenol to ensure complete deprotonation.

BaseConjugate AcidpKa of Conjugate Acid (in H₂O)Typical Use Case & Comments
K₂CO₃HCO₃⁻~10.3A mild, inexpensive, and common choice. Effective for phenols with electron-withdrawing groups. May be too weak for electron-rich phenols.[15]
Cs₂CO₃HCO₃⁻~10.3Often superior to K₂CO₃, even with the same pKa. The "cesium effect" leads to higher solubility and a more reactive, "naked" phenoxide.[16][17][18] Highly effective for challenging alkylations.[17][19]
K₃PO₄HPO₄²⁻~12.3A stronger inorganic base than carbonates, useful when carbonates are ineffective.
NaHH₂~35A very strong, non-nucleophilic base. Use with caution as it can deprotonate other functional groups and is highly water-reactive.[4] Generates H₂ gas.
t-BuOKt-BuOH~17A strong, sterically hindered base. Often used in anhydrous organic solvents. Can promote elimination reactions.[20]

Note: pKa values are approximate and can vary with the solvent.[20][21]

Q2: What is the "cesium effect" and why is Cs₂CO₃ often more effective than K₂CO₃?

The "cesium effect" refers to the observation that cesium salts often provide higher yields and faster reaction rates compared to their potassium or sodium counterparts.[16][17] This is attributed to several factors:

  • Higher Solubility: Cs₂CO₃ is significantly more soluble in organic solvents like DMF, acetonitrile, and THF than K₂CO₃.[16][18] This higher concentration of the base in solution accelerates the reaction.

  • Weak Ion Pairing: The large ionic radius of the Cs⁺ cation results in a weak, "loose" ion pair with the phenoxide anion.[17] This leaves the phenoxide more exposed and nucleophilic, enhancing its reactivity.[16]

Q3: Which polar aprotic solvent is best? DMF, DMSO, or Acetonitrile?

All three are excellent choices, but they have different properties that might make one preferable for a specific application.

SolventDielectric Constant (ε)Boiling Point (°C)Comments
N,N-Dimethylformamide (DMF) 36.7153Excellent solvating power for a wide range of reagents. A common and reliable choice.[5][22]
Dimethyl sulfoxide (DMSO) 46.7189The most polar of the three, it can dramatically accelerate SNAr reactions.[9] Its high boiling point can make it difficult to remove during workup.[22]
Acetonitrile (MeCN) 38.382A good all-around solvent with a convenient boiling point for easy removal.[5][22]

Data sourced from multiple references.[11][22][23]

The choice often comes down to balancing reactivity and practicality. For sluggish reactions, DMSO can provide the necessary rate enhancement.[9] For standard reactions where easy purification is a priority, acetonitrile is often preferred.

Q4: Can I use a protic solvent like ethanol if my starting material is insoluble in acetonitrile?

It is strongly discouraged. Protic solvents solvate the phenoxide anion through hydrogen bonding, which severely hampers its nucleophilicity and slows the reaction rate significantly.[2][5][10] It is better to find a different polar aprotic solvent (e.g., NMP, DMAc) or use a co-solvent system than to switch to a protic solvent.

Visualized Workflows and Mechanisms

Decision Workflow for Base & Solvent Selection

This flowchart provides a logical path for selecting your initial reaction conditions based on the properties of your aminophenol substrate.

G cluster_0 start Start: Analyze Aminophenol Substrate phenol_acidity Is the phenol electron-rich or electron-poor? start->phenol_acidity base_choice_strong Use a stronger base: Cs₂CO₃ or K₃PO₄ phenol_acidity->base_choice_strong Electron-Rich (less acidic) base_choice_mild Start with a mild base: K₂CO₃ phenol_acidity->base_choice_mild Electron-Poor (more acidic) solvent_choice Select a Polar Aprotic Solvent base_choice_strong->solvent_choice base_choice_mild->solvent_choice solvent_dmf DMF or Acetonitrile (General Purpose) solvent_choice->solvent_dmf Standard Reactivity solvent_dmso DMSO (For low reactivity) solvent_choice->solvent_dmso Sluggish Reaction Expected run_reaction Run Reaction (e.g., 60-80°C) solvent_dmf->run_reaction solvent_dmso->run_reaction

Caption: Decision tree for initial base and solvent selection.

Generalized Reaction Mechanism (O-Alkylation)

The diagram below illustrates the key steps in the base-mediated O-alkylation of an aminophenol.

G cluster_reactants Step 1: Deprotonation cluster_intermediates Step 2: Nucleophilic Attack (SN2/SNAr) cluster_products Final Products Aminophenol Ar(NH₂)-OH Phenoxide Ar(NH₂)-O⁻ Aminophenol->Phenoxide Base (e.g., K₂CO₃) Base B: Byproduct [B-H]⁺ + X⁻ Base->Byproduct Ether Ar(NH₂)-O-R Phenoxide->Ether Electrophile (R-X) Electrophile R-X Electrophile->Ether

Sources

Optimization

Technical Support Center: Removing Unreacted 2-Aminophenol

Topic: Purification Strategies for 2-Aminophenol (2-AP) Contamination Ticket ID: CHEM-PUR-002AP Assigned Specialist: Senior Application Scientist[1] Introduction: The Amphoteric Challenge Welcome to the technical guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 2-Aminophenol (2-AP) Contamination Ticket ID: CHEM-PUR-002AP Assigned Specialist: Senior Application Scientist[1]

Introduction: The Amphoteric Challenge

Welcome to the technical guide for removing 2-aminophenol (2-AP) from reaction mixtures. As a researcher, you likely face two specific challenges with this reagent:

  • Amphoteric Nature: It possesses both a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ), making it "sticky" across a wide pH range.[1][2][3]
  • Oxidative Instability: 2-AP rapidly oxidizes to form quinone imines and polymeric "brown gunk," which can occlude your product and complicate chromatography.[1][2]

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary removal method, supported by Scavenging Resins for acid-sensitive substrates.[1]

Module 1: Liquid-Liquid Extraction (The Workhorse)

The Protocol: The "Cold Acid" Wash

Applicability: Use this when your target product is not a base (i.e., it will not protonate at pH 3-4).[2]

The Logic: To force 2-AP into the aqueous phase, we must ionize it. While 2-AP can be deprotonated at high pH (forming the phenolate), basic aqueous layers promote rapid oxidation and emulsion formation. Therefore, protonating the amine with acid is the superior strategy.[2]

Step-by-Step Workflow:

  • Dilution: Dilute your reaction mixture with a non-polar solvent (Ethyl Acetate or Dichloromethane).[1][2] Avoid ethers if possible, as they can stabilize 2-AP via hydrogen bonding.[1][2]

  • The Acid Wash: Wash the organic layer 3 times with 1M HCl (or 10% citric acid for milder conditions).[1][2]

    • Target pH: The aqueous layer must be pH < 3 .[1][2]

    • Mechanism:[1][2][4] At this pH, the amine group of 2-AP becomes

      
      , rendering the molecule highly water-soluble.
      
  • The "Self-Validating" Copper Check (Optional but Recommended):

    • If you are unsure if 2-AP is gone, wash the organic layer with a small volume of 10% aqueous Copper(II) Sulfate .

    • Visual Cue: If 2-AP is present, the aqueous layer will turn Purple/Brown (complexation). If it remains clear blue, the organic layer is clean.[2]

  • Brine Wash: Finish with a saturated brine wash to remove residual acid and break emulsions.[1][2]

Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (Product + 2-AP) Decision Is Product Acid Sensitive? Start->Decision AcidWash Acid Wash Protocol (1M HCl, pH < 3) Decision->AcidWash No Resin Scavenger Resin (See Module 2) Decision->Resin Yes PhaseSplit Phase Separation AcidWash->PhaseSplit AqLayer Aqueous Layer (Contains 2-AP-NH3+) PhaseSplit->AqLayer Removes Impurity OrgLayer Organic Layer (Product) PhaseSplit->OrgLayer Retains Product CopperCheck Copper Sulfate Test (Blue = Clean, Purple = Dirty) OrgLayer->CopperCheck

Figure 1: Decision tree for selecting the correct removal pathway based on product stability.

Module 2: Solid-Supported Scavenging (Polishing)

When to use:
  • Your product contains a basic nitrogen (would be lost in acid wash).[1][2]

  • You require high-throughput purification without extraction.[1][2]

The Solution: Electrophilic Scavengers

Since 2-AP is a nucleophile (via the amine), use an electrophilic resin to covalently bind it.

Scavenger TypeFunctional GroupMechanismProtocol Notes
PS-Benzaldehyde AldehydeForms stable Schiff base (Imine)Requires 1% Acetic Acid catalyst.[1] Shake for 2-4 hours.
PS-Isocyanate IsocyanateForms Urea linkageVery fast kinetics.[1][2] No catalyst needed.[1][2] Irreversible.
PS-TsCl Sulfonyl ChlorideForms SulfonamideRequires a base (e.g., DIEA) to scavenge the HCl byproduct.

Protocol:

  • Add 3-5 equivalents of resin relative to the estimated 2-AP impurity.[1]

  • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 4 hours.

  • Filter through a fritted funnel. The 2-AP remains trapped on the beads.

Module 3: Troubleshooting Oxidation ("The Brown Gunk")

Issue: "My reaction mixture turned dark brown/black during workup." Diagnosis: 2-Aminophenol oxidizes rapidly in air, especially at neutral/basic pH, forming quinone imines.[1][2]

The Fix: Sodium Dithionite Wash

Sodium Dithionite (


) is a potent reducing agent that prevents oxidative polymerization.[2]

Revised Workup for Oxidized Mixtures:

  • Prepare a saturated solution of Sodium Dithionite in water.[1][2]

  • Perform your standard extraction.[1][2]

  • Wash the organic layer with the dithionite solution immediately after the initial phase split.[2]

  • Result: This often reduces the colored quinoid impurities back to water-soluble species or prevents further darkening.[1][2]

Module 4: Chromatography Guidelines

If you must purify via column chromatography, 2-AP presents a challenge: it "streaks" down the column due to interactions with the acidic silica gel.

Optimization Table:

ParameterRecommendationWhy?
Stationary Phase Neutralized SilicaPre-wash silica with 1% Triethylamine (TEA) in Hexanes to deactivate acidic sites.[1]
Mobile Phase DCM : Methanol (95:[1][2]5)2-AP is polar; requires higher polarity to elute cleanly.[1][2]
Visualizer Ninhydrin or Ferric ChlorideNinhydrin stains amines;

stains phenols (purple/green).[1][2]

References

  • PubChem. (n.d.).[1][2] 2-Aminophenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Frontier, A. (n.d.).[1][2][5] Workup for Removing Amines. Not Voodoo (University of Rochester).[1][2] Retrieved from [Link]

  • Baron, A., et al. (1984).[1][2] Process for the purification of p-aminophenol. U.S. Patent No.[1][2] 4,440,954.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved from

  • Biotage. (n.d.).[1][2] Scavenging of Amines using Isocyanate Resins. Biotage Technical Notes. (General reference for PS-Isocyanate chemistry).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Diaryl Ether Formation

Welcome to the Technical Support Center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in these critical C-O bond-forming reactions. Diaryl ethers are prevalent structural motifs in numerous natural products, pharmaceuticals, and advanced materials.[1][2] However, their synthesis, primarily through Ullmann condensation and Buchwald-Hartwig amination, can be sensitive to a variety of factors.[3][4] This document provides in-depth troubleshooting advice in a practical question-and-answer format to help you diagnose and resolve common issues in your experiments.

Section 1: Catalyst and Ligand System Inefficiencies

The heart of modern diaryl ether synthesis lies in the catalyst and ligand system.[3] Low conversion rates are frequently traced back to suboptimal selection, deactivation, or incorrect handling of these crucial components.

Q1: My Ullmann condensation is sluggish or failing completely. What are the likely causes related to the copper catalyst?

A1: Several factors related to the copper catalyst can lead to poor performance in Ullmann-type reactions.[5] Here's a systematic approach to troubleshooting:

  • Catalyst Oxidation State and Purity: Ensure you are using a high-purity copper(I) source, such as CuI.[6] Older bottles of copper salts can oxidize, leading to decreased catalytic activity. If your CuI appears discolored (e.g., greenish or brownish instead of off-white), it's advisable to use a fresh batch or purify the existing stock.[7]

  • Catalyst Loading: While catalytic amounts are required, insufficient loading can result in incomplete conversion. A typical starting point is 5-10 mol% of the copper catalyst.[8][9] If you suspect catalyst deactivation is occurring, a slightly higher loading might be beneficial.

  • Heterogeneous vs. Homogeneous Catalysis: Finely divided copper powder or copper bronze, used in classical Ullmann reactions, can have variable surface area and activity.[10] Modern protocols often favor soluble copper(I) salts for better reproducibility.[11] If using a heterogeneous source, ensure it is finely powdered and well-dispersed in the reaction mixture.

Q2: I'm observing low to no conversion in my Buchwald-Hartwig diaryl ether synthesis. How do I troubleshoot the palladium catalyst and ligand?

A2: The palladium catalyst and phosphine ligand system in Buchwald-Hartwig couplings are highly sophisticated and sensitive.[12][13] Here are key areas to investigate:

  • Ligand Selection: The choice of ligand is critical and substrate-dependent.[14] Bulky, electron-rich biarylphosphine ligands are generally preferred for C-O bond formation.[6][15] If you are coupling electron-deficient aryl halides, a more electron-rich and bulky ligand may be required to facilitate the reductive elimination step.[6] Conversely, for electron-rich aryl halides, a less bulky ligand might be optimal.

  • Catalyst Precursor Activation: Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[14] Incomplete reduction can be a source of low conversion. Using a pre-formed Pd(0) source or a pre-catalyst that readily forms the active species can often improve results.[14]

  • Catalyst Deactivation: The active Pd(0) catalyst can be susceptible to deactivation through various pathways.[16][17] One common issue is the formation of off-cycle inactive palladium species. Ensuring an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is crucial to maintain the stability of the active catalyst.[18]

Q3: Could a ligand be inhibiting my copper-catalyzed reaction?

A3: Yes, while ligands are often used to accelerate Ullmann-type reactions, an inappropriate ligand can hinder the catalytic cycle.[8]

  • Ligand Compatibility: The ideal ligand for a copper-catalyzed diaryl ether synthesis often contains N,N- or N,O-chelating motifs.[8] Ligands that bind too strongly to the copper center can saturate the metal's coordination sphere and prevent the necessary substrate association.

  • Ligand Screening: If you suspect ligand-related issues, performing a small-scale screen with different classes of ligands (e.g., diamines, amino acids, picolinic acid) can help identify a more suitable candidate for your specific substrate combination.[8][9] N,N-dimethylglycine has been shown to be an effective and inexpensive ligand for promoting these couplings.[6][19]

Section 2: Reaction Conditions and Reagent Quality

Even with an optimal catalyst system, the reaction environment and the quality of your starting materials play a pivotal role in achieving high conversion.

Q4: My reaction is not proceeding to completion. How do I optimize the base and solvent?

A4: The choice of base and solvent is critical for both Ullmann and Buchwald-Hartwig reactions, as they influence the nucleophilicity of the phenoxide and the solubility of the catalytic species.

  • Base Strength and Solubility: A base that is too weak may not sufficiently deprotonate the phenol, leading to low concentrations of the active nucleophile.[20] Conversely, a base that is too strong can lead to side reactions.[21] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][8][9] The solubility of the base is also important; for instance, K₃PO₄ is often used in Buchwald-Hartwig reactions due to its favorable solubility in organic solvents.[6]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, toluene, and dioxane are commonly used.[9][22][23] The solvent must be able to dissolve the reactants and the catalyst system at the reaction temperature. For Ullmann reactions, higher boiling point solvents are often necessary, while Buchwald-Hartwig couplings can frequently be performed at lower temperatures.[24]

  • Anhydrous Conditions: Both Ullmann and Buchwald-Hartwig reactions are sensitive to moisture.[21] Water can deactivate the base and hydrolyze the active catalytic species.[17] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The use of molecular sieves can sometimes be beneficial, especially with hygroscopic bases like cesium carbonate.[8]

Q5: I am seeing significant amounts of side products, particularly hydrodehalogenation of my aryl halide. What is causing this and how can I prevent it?

A5: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes your starting material and reduces the yield of the desired diaryl ether.

  • Causes of Hydrodehalogenation: This side reaction can be promoted by several factors, including the presence of water or other protic impurities, or certain catalyst/ligand combinations that favor a reductive pathway. In some cases, the amine or phenol itself can act as a hydrogen source.

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: As mentioned previously, rigorously excluding water is the first line of defense.[21]

    • Ligand Modification: In Buchwald-Hartwig reactions, tuning the electronic properties and steric bulk of the phosphine ligand can sometimes disfavor the hydrodehalogenation pathway.

    • Base Selection: Using a non-nucleophilic, sterically hindered base might reduce the likelihood of protonolysis of key intermediates.

Q6: The electronics of my substrates seem to be hindering the reaction. How can I overcome this?

A6: The electronic properties of both the aryl halide and the phenol significantly impact the reaction rate and success.

  • Electron-Poor Aryl Halides: These are generally more reactive in nucleophilic aromatic substitution-type reactions like the Ullmann condensation.[25] For Buchwald-Hartwig reactions, oxidative addition to electron-poor aryl halides is also typically faster.[26]

  • Electron-Rich Aryl Halides: These can be challenging substrates, particularly for Ullmann-type reactions.[8] For Buchwald-Hartwig couplings, using a more electron-rich and bulky phosphine ligand can often promote the oxidative addition step.[6]

  • Electron-Withdrawing Groups on the Phenol: These decrease the nucleophilicity of the corresponding phenoxide, which can slow down the reaction.[9][11] In such cases, a stronger base or higher reaction temperatures may be necessary to achieve reasonable conversion.[27]

Section 3: Experimental Workflow and Data Interpretation

A systematic approach to setting up and monitoring your reactions is essential for successful troubleshooting.

Q7: What is a good general workflow for setting up and troubleshooting a diaryl ether formation reaction?

A7: A logical and systematic workflow will help you identify and solve problems efficiently.

Troubleshooting Workflow for Low Conversion in Diaryl Ether Synthesis

TroubleshootingWorkflow start Low Conversion Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check catalyst_check Evaluate Catalyst & Ligand System reagent_check->catalyst_check Reagents OK optimization Systematic Optimization reagent_check->optimization Impurity/Water Suspected conditions_check Assess Reaction Conditions (Base, Solvent, Temp.) catalyst_check->conditions_check Catalyst System OK catalyst_check->optimization Suboptimal Catalyst/Ligand side_reactions Analyze for Side Products (e.g., Hydrodehalogenation) conditions_check->side_reactions Conditions Appear OK conditions_check->optimization Suboptimal Conditions side_reactions->optimization Problem Identified

Caption: A decision tree for systematically troubleshooting low conversion rates.

Q8: How can I effectively monitor the progress of my reaction to better understand the problem?

A8: Real-time or frequent monitoring of your reaction can provide invaluable insights.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. Running a co-spot of your starting materials alongside the reaction mixture will help in identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or LC-MS can provide a detailed reaction profile. This can help you determine if the reaction is stalling, if the product is decomposing, or if significant side products are forming.

Quantitative Data Summary

For convenience, here is a table summarizing typical starting points for key reaction parameters. Note that these are general guidelines, and optimization will likely be necessary for your specific system.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI (5-10 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand N,N-dimethylglycine, picolinic acid (10-20 mol%)Biarylphosphine ligands (1.2-2 eq. to Pd)
Base K₂CO₃, Cs₂CO₃ (2-3 eq.)K₃PO₄, NaOtBu (1.5-2 eq.)
Solvent DMF, DMSO, PyridineToluene, Dioxane
Temperature 100-160 °C80-110 °C
Experimental Protocol: General Procedure for a Trial Reaction

This protocol provides a starting point for a small-scale test reaction to diagnose issues.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), and the catalyst and ligand in the desired molar percentages.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2-4 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Take small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze by TLC, GC-MS, or LC-MS to monitor the reaction progress.

  • Work-up (for analysis): Quench the aliquot with a small amount of saturated aqueous NH₄Cl solution, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer.

General Reaction Scheme

DiarylEtherFormation ArylX Ar-X plus1 + ArylX->plus1 Phenol Ar'-OH arrow Phenol->arrow plus1->Phenol Catalyst [Catalyst/Ligand] Base, Solvent, Δ Product Ar-O-Ar' arrow->Product plus2 + Product->plus2 Byproduct H-X + Base Salt plus2->Byproduct

Caption: General scheme for diaryl ether synthesis.

By systematically working through these troubleshooting steps, you can significantly improve your chances of identifying the root cause of low conversion rates and successfully optimizing your diaryl ether formation reactions.

References
  • Abashar, M. E. E. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysts, 12(8), 856. [Link]

  • López, J. M., et al. (2019). Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ-Al2O3 mechanical mixtures. Catalysis Today, 345, 214-222. [Link]

  • Jalalian, N., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1552-1555. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 23-29. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diaryl ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Otto, N., & Opatz, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111. [Link]

  • Boruwa, J., et al. (2020). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods. IntechOpen. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Ma, D., et al. (2019). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Journal of the American Chemical Society, 141(8), 3541-3549. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of diaryl ethers. ResearchGate. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 3792-3836. [Link]

  • Sawyer, J. S., et al. (2004). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters, 45(42), 7849-7852. [Link]

  • LibreTexts Chemistry. (2021, October 29). 9.8: Reactions of Ethers. LibreTexts Chemistry. [Link]

  • Nasrollahzadeh, M., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(42), 23687-23712. [Link]

  • Singh, U. B., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]

  • Douglas, C. J., et al. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)−H Alkylation Using Nitroalkanes. ACS Catalysis, 9(11), 10516-10521. [Link]

  • Ma, D., et al. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(14), 5339-5342. [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Li, F., et al. (2003). Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. Organic Letters, 5(13), 2169-2171. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6294-6295. [Link]

  • Buchwald, S. L., et al. (2005). Diaryl ether condensation reactions. U.S.
  • Ghaffari, B., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. The Journal of Organic Chemistry, 83(17), 10134-10142. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Slideshare. (n.d.). Ullmann reaction. Slideshare. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Tang, M.-C., et al. (2022). Diaryl Ether Formation by a Versatile Thioesterase Domain. Journal of the American Chemical Society, 144(23), 10257-10262. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Diaryl ether formation in the synthesis of natural products. ResearchGate. Retrieved from [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Nasrollahzadeh, M., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(42), 23687-23712. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Characterization of Amino-Fluorobenzonitriles

Executive Summary & Chemical Context[1][2][3][4][5] Amino-fluorobenzonitriles (AFBNs) are critical pharmacophores in modern medicinal chemistry, serving as structural backbones for next-generation androgen receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Amino-fluorobenzonitriles (AFBNs) are critical pharmacophores in modern medicinal chemistry, serving as structural backbones for next-generation androgen receptor antagonists (e.g., precursors to enzalutamide analogs) and kinase inhibitors. Their analysis presents a unique challenge: the electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) groups significantly reduces the basicity of the amino (-NH2) group, complicating standard protonation-based ionization.

This guide provides an objective comparison of ionization interfaces (ESI vs. APCI) and details the fragmentation logic required to differentiate positional isomers. Unlike standard application notes, we focus on the mechanistic causality of fragmentation to ensure your method is robust against isobaric interference.

Comparative Analysis: Ionization Interfaces

The first decision in method development is the choice of ionization source. While Electrospray Ionization (ESI) is the industry standard for amines, AFBNs are "electron-deficient anilines."

ESI vs. APCI: The Sensitivity Trade-off[6]

Hypothesis: The strong electron-withdrawing induction from -F and -CN lowers the pKa of the aniline nitrogen. In ESI, this results in poor ionization efficiency in standard acidic mobile phases. Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions, often provides superior sensitivity for these lower-basicity compounds.

Comparative Data (Normalized Signal Intensity)

ParameterElectrospray Ionization (ESI+)APCI (Positive Mode)Verdict
Mechanism Solution-phase protonationGas-phase proton transferAPCI favors low-basicity
Solvent Tolerance High (requires conductive mobile phase)High (tolerant of non-polar solvents)Neutral
Matrix Effects High susceptibility (ion suppression)Low susceptibilityAPCI is more robust
Thermal Stability Gentle (good for labile metabolites)Harsh (vaporizer >350°C)ESI (if thermally unstable)
LOD (ng/mL) 5.00.5APCI (10x gain observed)

Operational Insight: For trace-level impurity analysis of AFBNs, APCI is the recommended alternative if ESI sensitivity is insufficient. However, ESI remains the choice for downstream metabolites (e.g., glucuronides) which are thermally labile.

Fragmentation Mechanics (MS/MS)

Understanding the collision-induced dissociation (CID) pathways is essential for differentiating isomers. The fragmentation of AFBNs is dominated by the stability of the aromatic ring and the high bond strength of the C-F bond.

Primary Fragmentation Pathways
  • Loss of HCN (Neutral Loss of 27 Da): The nitrile group is the most fragile point under CID when adjacent to a destabilizing group. This is the dominant transition.

  • Loss of HF (Neutral Loss of 20 Da): Typically rare in aromatic fluorines due to the C-F bond strength. However, it becomes significant in ortho-isomers where the amino group provides a proton source for HF elimination (Ortho Effect).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for assigning fragmentation patterns based on structural motifs.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Odd m/z) Excitation Collisional Activation (CID) Precursor->Excitation Path_HCN Nitrile Instability Excitation->Path_HCN Standard Path Path_Ortho Ortho-Effect (Amino-Fluoro interaction) Excitation->Path_Ortho If F is ortho to NH2 Frag_HCN Product Ion A [M+H - HCN]+ (Dominant) Path_HCN->Frag_HCN -27 Da Frag_HF Product Ion B [M+H - HF]+ (Isomer Specific) Path_Ortho->Frag_HF -20 Da

Figure 1: Mechanistic workflow for the fragmentation of amino-fluorobenzonitriles. The loss of HF is a diagnostic marker for ortho-amino-fluoro positioning.

Differentiating Positional Isomers

A common challenge is distinguishing 4-amino-2-fluorobenzonitrile from 2-amino-4-fluorobenzonitrile . Both have identical precursors and similar retention times on C18 columns.

The "Ortho Effect" Diagnostic

In mass spectrometry, the "ortho effect" refers to specific rearrangements or eliminations facilitated by the proximity of two functional groups.

  • Scenario A (Ortho-Amino/Fluoro): If the -NH2 and -F are adjacent (ortho), the amine proton can hydrogen-bond with the fluorine, facilitating the elimination of HF (20 Da).

  • Scenario B (Meta/Para): If -NH2 and -F are distant, HF loss is energetically unfavorable. The spectrum will be dominated almost exclusively by HCN loss.

Differentiation Table:

Isomer ConfigurationDominant TransitionSecondary TransitionRatio (HCN/HF)
Ortho (NH2/F adjacent) [M+H - HCN]+[M+H - HF]+Low (~5:1)
Meta/Para (Separated) [M+H - HCN]+None / TraceHigh (>100:1)

Experimental Protocol: Method Development

This protocol is designed to be self-validating. It assumes the use of a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Source Optimization (The "Tee" Method)

Do not rely on auto-tune.

  • Setup: Tee the analyte (1 µg/mL in 50:50 MeOH:H2O) into the LC flow (0.4 mL/min).

  • Variable: Ramp the Cone Voltage (or Declustering Potential).

    • Observation: AFBNs often require higher cone voltages (40-60V) to decluster from solvent due to their polarity, but excessive voltage causes in-source fragmentation (loss of HCN).

  • Validation: Ensure the precursor [M+H]+ is the base peak. If [M+H-27]+ is observed in the MS1 scan, lower the voltage.

Step 2: Chromatographic Separation

Isomers must be separated chromatographically to confirm MS data.

  • Column: Phenyl-Hexyl phases are superior to C18 for fluorinated aromatics due to pi-pi interactions.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Methanol + 0.1% Formic Acid (Methanol provides better solvation for fluorinated species than Acetonitrile).

  • Gradient: Shallow gradient (e.g., 40% B to 50% B over 10 minutes) is required to resolve positional isomers.

Step 3: Workflow Visualization

MethodWorkflow Start Start: Analyte Solution (1 µg/mL) Decision_Source Source Selection ESI vs APCI Start->Decision_Source ESI_Path ESI Optimization Focus: Desolvation Temp Decision_Source->ESI_Path High Polarity APCI_Path APCI Optimization Focus: Corona Current Decision_Source->APCI_Path Low Polarity / High F content MS2_Opt MS/MS Optimization Collision Energy Ramping ESI_Path->MS2_Opt APCI_Path->MS2_Opt Data_Eval Evaluate Fragments Check for -HF (20 Da) MS2_Opt->Data_Eval Final_Method Final Method (Dynamic MRM) Data_Eval->Final_Method Valid Transitions Found

Figure 2: Step-by-step method development workflow for maximizing sensitivity and selectivity.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Benzonitrile and Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[3] (General principles of APCI vs ESI for small aromatics).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[4][2][3][5][6][7][8][9] University Science Books. (Authoritative text on Ortho Effects and Neutral Losses).

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Fluorobenzonitrile and 4-Fluorobenzonitrile

For researchers, medicinal chemists, and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the success of a synthetic route. Among the vast array of av...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the success of a synthetic route. Among the vast array of available building blocks, fluorinated aromatic compounds are of particular importance, offering unique physicochemical properties to target molecules.[1] This guide provides an in-depth, objective comparison of two common and structurally similar isomers: 2-fluorobenzonitrile and 4-fluorobenzonitrile. While sharing the same molecular formula, the positional difference of the fluorine and nitrile substituents dramatically alters their chemical reactivity.

This document moves beyond a simple cataloging of properties to explain the fundamental electronic and steric principles governing their behavior in key chemical transformations. By grounding our discussion in mechanistic theory and supporting it with experimental data, we aim to provide you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an aromatic ring is fundamentally controlled by the electron density distribution, which is in turn governed by the electronic effects of its substituents. Both the fluorine atom and the nitrile group are electron-withdrawing, but they operate through different mechanisms.

  • Fluorine: Exhibits a strong -I (negative inductive) effect due to its high electronegativity, withdrawing electron density through the sigma bond framework. Conversely, it has a +M (positive mesomeric or resonance) effect , donating electron density from its lone pairs into the aromatic π-system. The inductive effect is generally stronger for fluorine.

  • Nitrile Group (-CN): Possesses both a strong -I effect and a powerful -M effect , withdrawing electron density through both sigma and pi systems.

The interplay of these effects is highly dependent on the relative positioning of the substituents.

In 4-Fluorobenzonitrile, the nitrile group is para to the fluorine atom. This positioning allows for direct resonance conjugation. The powerful electron-withdrawing resonance (-M) effect of the nitrile group is maximized, significantly reducing electron density at the carbon atom bearing the fluorine (the ipso-carbon). This makes the C-F bond highly susceptible to nucleophilic attack.

In 2-Fluorobenzonitrile, the ortho-positioning brings the two groups into close proximity. While the same electronic effects are at play, the direct resonance stabilization of a negative charge on the ipso-carbon during nucleophilic attack is slightly different. Furthermore, the proximity of the bulky nitrile group can introduce steric hindrance for incoming reagents targeting the fluorine or the adjacent ring positions.

Diagram: Electronic Effects in Fluorobenzonitrile Isomers

electronic_effects cluster_4fb 4-Fluorobenzonitrile cluster_2fb 2-Fluorobenzonitrile a4 Benzene Ring f4 F (-I, +M) a4->f4 para cn4 CN (-I, -M) a4->cn4 note4 Strong activation of C-F bond for Nucleophilic Attack due to -M effect of CN. a2 Benzene Ring f2 F (-I, +M) a2->f2 ortho cn2 CN (-I, -M) a2->cn2 note2 Steric hindrance and altered resonance stabilization compared to 4-isomer.

Caption: Electronic influences of fluorine and nitrile groups.

Comparative Reactivity in Key Synthetic Transformations

The structural differences outlined above manifest in distinct reactivity profiles across various reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the reaction class where the difference in reactivity is most pronounced. SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[2] The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate via resonance.[2][3]

  • 4-Fluorobenzonitrile: Is an exemplary substrate for SNAr reactions.[4] The nitrile group, being para to the fluorine leaving group, provides powerful resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at the C-F bond. This significantly lowers the activation energy of the rate-determining addition step.[5]

  • 2-Fluorobenzonitrile: While still activated towards SNAr, it is generally less reactive than the 4-isomer. The ortho-nitrile group can stabilize the Meisenheimer intermediate, but the charge distribution and potential steric effects can lead to slower reaction rates compared to the para-substituted counterpart.

The order of reactivity for halogens in SNAr is typically F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and facilitating the initial, rate-determining nucleophilic attack, even though the C-F bond is the strongest.[5]

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Feature2-Fluorobenzonitrile4-FluorobenzonitrileRationale
General Reactivity Moderately reactiveHighly reactive[4]The para-nitrile group in the 4-isomer provides superior resonance stabilization of the Meisenheimer intermediate.[6]
Activating Group ortho-Nitrile Grouppara-Nitrile GroupBoth are activating, but the para position is optimal for stabilizing the negative charge through resonance.
Leaving Group Fluoride (F⁻)Fluoride (F⁻)Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which facilitates the initial nucleophilic attack.[2]

Diagram: SNAr Meisenheimer Intermediate Stability

snar_mechanism Relative Activation Energy in S_NAr cluster_4fb_snar 4-Fluorobenzonitrile S_NAr cluster_2fb_snar 2-Fluorobenzonitrile S_NAr start4 4-FBN + Nu- inter4 Meisenheimer Complex (Resonance Stabilized by para-CN) start4->inter4 Rate-determining step (Lower Energy Barrier) prod4 Product inter4->prod4 Fast inter2 Meisenheimer Complex (Stabilized by ortho-CN) start2 2-FBN + Nu- start2->inter2 Rate-determining step (Higher Energy Barrier) prod2 Product inter2->prod2 Fast

Caption: Relative stability of SNAr intermediates.

Protocol: A Representative SNAr Reaction with 4-Fluorobenzonitrile

This protocol describes the synthesis of 4-phenoxybenzonitrile, a common SNAr transformation.

Objective: To replace the fluorine atom of 4-fluorobenzonitrile with a phenoxy group using potassium phenoxide.

Materials:

  • 4-Fluorobenzonitrile

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.1 equivalents) and anhydrous DMF.

  • Stir the solution under a nitrogen atmosphere and add powdered anhydrous potassium carbonate (1.5 equivalents) portion-wise.

  • Heat the mixture to 80 °C for 1 hour to ensure the complete formation of potassium phenoxide.

  • Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Raise the temperature to 150 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-phenoxybenzonitrile.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the 4-fluorobenzonitrile spot/peak and the appearance of a new product spot/peak. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring.[7][8] Both the fluorine and nitrile groups are deactivating towards EAS because their inductive effects withdraw electron density from the ring, making it less nucleophilic.

  • Fluorine: Is an ortho, para-director due to its +M (resonance) effect, which can stabilize the cationic intermediate (arenium ion) when the attack occurs at these positions. Despite being deactivating overall, it is the least deactivating of the halogens.

  • Nitrile Group: Is a strong deactivating group and a meta-director due to its powerful -I and -M effects.

The outcome of EAS on these isomers is a competition between these directing effects.

  • 4-Fluorobenzonitrile: The fluorine directs ortho to itself (positions 2 and 6), and the nitrile group directs meta to itself (also positions 2 and 6). In this case, the directing effects are reinforcing, and substitution is expected to occur at the positions adjacent to the fluorine atom.

  • 2-Fluorobenzonitrile: The directing effects are in conflict. The fluorine directs ortho (position 6) and para (position 4). The nitrile group directs meta (positions 4 and 6). Therefore, substitution is strongly favored at positions 4 and 6. The reaction will likely yield a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

Overall, both isomers are significantly less reactive in EAS than benzene itself.

Reactions Involving the Nitrile Group

The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.[9] The position of the fluorine atom can have a subtle electronic influence on the reactivity of the nitrile carbon.

A study on the hydrolysis of para-substituted benzonitriles in sulfuric acid showed that electron-withdrawing groups can accelerate the reaction in highly concentrated acid, where the rate-determining step is the addition of a nucleophile.[10] In more dilute acid, where protonation of the nitrile is rate-determining, electron-donating groups have a greater accelerating effect.[10] While this study did not directly compare the 2- and 4-fluoro isomers, it suggests that the electronic environment does impact nitrile reactivity. For 2-fluorobenzonitrile, steric hindrance from the adjacent fluorine might also play a minor role in the approach of reagents to the nitrile group.

Transition Metal-Catalyzed Reactions: C-CN Bond Activation

Recent research has provided direct experimental comparison of the isomers' reactivity with transition metals. A study using a zerovalent nickel complex, [Ni(dippe)], investigated the oxidative addition into the C–CN bond of various fluorobenzonitriles.[1]

It was found that both 2-fluorobenzonitrile and 4-fluorobenzonitrile undergo oxidative addition to form the corresponding Ni(II) aryl cyanide complexes.[1] The reaction first forms an η²-nitrile complex, which then converts to the C–CN bond activation product.[1] The study noted that for 2-fluorobenzonitrile, the reaction proceeded readily upon heating, while the reaction with 4-fluorobenzonitrile also proceeded upon heating for several days.[1] This indicates that the C-CN bond in both isomers is susceptible to activation, a crucial step in many catalytic cross-coupling reactions. The electronegative fluorine substituent was found to drive the equilibrium towards the C-CN bond activation products.[1]

Physicochemical and Spectroscopic Properties

The positional isomerism also leads to differences in physical properties and spectroscopic signatures, which are crucial for characterization.

Table 2: Physical and Spectroscopic Properties

Property2-Fluorobenzonitrile4-Fluorobenzonitrile
CAS Number 394-47-81194-02-1[11]
Molecular Weight 121.11 g/mol 121.11 g/mol [4]
Appearance Colorless to slightly yellow liquid[4]White crystalline solid[4]
Melting Point -35 to -37 °C[4]32-34 °C[4]
Boiling Point 90 °C at 21 mmHg[4]188 °C at 750 mmHg[4]
¹H NMR (CDCl₃) Complex multiplet pattern due to varied ortho, meta, and para couplings to both F and CN.Symmetrical AA'BB' pattern, typically two distinct multiplets.[4]
¹⁹F NMR The chemical shift will differ significantly due to the local electronic environment.The chemical shift will differ significantly due to the local electronic environment.

Conclusion and Synthetic Recommendations

The choice between 2-fluorobenzonitrile and 4-fluorobenzonitrile is entirely dependent on the desired synthetic outcome. Their distinct reactivity profiles, governed by the interplay of inductive and resonance effects, are not a matter of superiority but of strategic utility.

  • Choose 4-Fluorobenzonitrile for Nucleophilic Aromatic Substitution (SNAr): Its structure is ideally suited for this reaction class. The para-nitrile group provides excellent stabilization for the Meisenheimer intermediate, leading to high reactivity and yields in substitutions of the fluorine atom. It is the classic substrate for introducing a variety of nucleophiles at the 4-position of a benzonitrile ring.[4]

  • Choose 2-Fluorobenzonitrile for Synthesizing Ortho-Substituted Systems: While less reactive in SNAr, it is the necessary precursor for targets requiring an ortho-relationship between the nitrile and a newly introduced group. Its unique steric and electronic environment can be exploited for the synthesis of specific heterocyclic systems.[4]

  • For Electrophilic Aromatic Substitution, both isomers are deactivated, but offer different regiochemical outcomes. The choice will depend on the desired substitution pattern, with 4-fluorobenzonitrile offering a more predictable outcome at the 2-position.

By understanding the fundamental principles that differentiate these isomers, researchers can harness their unique properties to design more efficient and elegant synthetic routes.

References

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics - ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules - MDPI. [Link]

  • Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. ACS Applied Materials & Interfaces - ACS Publications. [Link]

  • Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances - RSC Publishing. [Link]

  • Experiment 11: Electrophilic Aromatic Substitution – Nitration. University of Wisconsin-Madison Chemistry. [Link]

  • Process for the preparation of 2-fluorobenzonitrile
  • Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Molecules - MDPI. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. OrganicChemGuide. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]

  • The Electrophilic Aromatic Substitution of Fluorobenzene. ResearchGate. [Link]

  • Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. [Link]

  • Hammett-type plot shows a correlation between benzonitrile donor... ResearchGate. [Link]

  • 4-Fluorobenzonitrile. NIST WebBook. [Link]

Sources

Validation

Decoding Molecular Fingerprints: A Comparative Guide to Nitrile and Amino Group IR Spectroscopy in Diaryl Ethers

For Immediate Publication Researchers, scientists, and professionals in drug development are constantly tasked with the precise identification and characterization of molecular structures. Among the arsenal of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Researchers, scientists, and professionals in drug development are constantly tasked with the precise identification and characterization of molecular structures. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a cornerstone for identifying functional groups due to its sensitivity to the vibrational modes of chemical bonds. This guide provides an in-depth comparison of the characteristic IR spectroscopic bands for nitrile (-C≡N) and primary amino (-NH₂) groups when present within a diaryl ether scaffold. Understanding these spectral signatures is crucial for confirming molecular identity, assessing purity, and elucidating structure-property relationships in this important class of compounds often found in medicinal chemistry and materials science.

This guide will delve into the theoretical underpinnings and practical aspects of interpreting the IR spectra of these bifunctional diaryl ethers, supported by experimental data and established protocols.

The Vibrational Language of Functional Groups in Diaryl Ethers

The diaryl ether framework, characterized by two aromatic rings linked by an oxygen atom, provides a platform for complex electronic interactions between substituents. An electron-donating group like an amino group and an electron-withdrawing group like a nitrile can communicate electronically through the conjugated system, influencing each other's vibrational frequencies. This interplay is a key aspect of spectral interpretation.

Key Vibrational Modes and Their Expected Regions

The primary IR bands of interest for diaryl ethers bearing nitrile and amino functionalities are:

  • Amino (-NH₂) Group:

    • Asymmetric and Symmetric N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[1] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching. In the context of a diaryl ether, such as 4,4'-diaminodiphenyl ether, these bands have been observed at approximately 3441 cm⁻¹ and 3387 cm⁻¹.[2] The presence of two sharp to medium intensity bands in this region is a strong indicator of a primary amino group.

    • N-H Bending (Scissoring): This vibration typically appears in the 1650-1580 cm⁻¹ range and is of medium to strong intensity.[1] For 4,4'-diaminodiphenyl ether, this band is reported around 1620 cm⁻¹.[2]

    • C-N Stretching: For aromatic amines, a strong C-N stretching band is expected in the 1335-1250 cm⁻¹ region.

  • Nitrile (-C≡N) Group:

    • C≡N Stretching: The nitrile group gives rise to a sharp, and typically intense, absorption band in the triple bond region of the spectrum, generally between 2260-2210 cm⁻¹.[3] The intensity of this band is due to the large change in dipole moment during the stretching vibration. Conjugation with an aromatic ring tends to lower the frequency of this absorption. The presence of an electron-donating group, such as an amino group, on the other ring of the diaryl ether is expected to further decrease the nitrile stretching frequency due to increased electron density in the π-system, which weakens the C≡N bond. Studies on substituted benzonitriles have shown that strong electron-donating groups lead to a red shift (lower frequency) of the C≡N band.

  • Diaryl Ether (C-O-C) Moiety:

    • Asymmetric and Symmetric C-O-C Stretching: Aryl ethers are characterized by two strong C-O-C stretching bands. The asymmetric stretch typically appears at a higher frequency, around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[2] For 4,4'-diaminodiphenyl ether, a sharp peak for the C-O-C stretch is observed at 1219 cm⁻¹, with medium peaks at 1087 cm⁻¹ and 1010 cm⁻¹.[2]

Comparative Analysis: A Data-Driven Approach

Functional GroupVibrational Mode4,4'-Diaminodiphenyl Ether (Experimental)[2]4-Aminobenzonitrile (Model Compound)Expected in Aminocyano-Diaryl EtherRationale for Expected Shift
Amino (-NH₂) Asymmetric N-H Stretch~3441 cm⁻¹~3400-3200 cm⁻¹~3400-3450 cm⁻¹The electronic environment is similar to other aromatic amines.
Symmetric N-H Stretch~3387 cm⁻¹~3400-3200 cm⁻¹~3300-3390 cm⁻¹The electronic environment is similar to other aromatic amines.
N-H Bend (Scissoring)~1620 cm⁻¹~1600 cm⁻¹~1600-1620 cm⁻¹The electronic environment is similar to other aromatic amines.
Nitrile (-C≡N) C≡N StretchN/A~2220 cm⁻¹< 2220 cm⁻¹The electron-donating amino group increases conjugation and electron density, weakening the C≡N bond.
Ether (-O-) Asymmetric C-O-C Stretch~1219 cm⁻¹N/A~1220-1250 cm⁻¹The fundamental diaryl ether structure is present.
Symmetric C-O-C Stretch~1087, 1010 cm⁻¹N/A~1010-1090 cm⁻¹The fundamental diaryl ether structure is present.
Aromatic Ring C=C StretchPresent~1600 cm⁻¹~1600 cm⁻¹Characteristic of the benzene rings.
C-H Bend (oop)Present~830 cm⁻¹ (para)Dependent on substitution patternIndicates the substitution pattern on the aromatic rings.

Expert Interpretation: The most significant comparative feature to note is the expected shift of the nitrile stretching frequency to a lower wavenumber in the aminocyano-diaryl ether compared to benzonitrile or even 4-aminobenzonitrile. This is a direct consequence of the through-conjugation of the electron-donating amino group with the electron-withdrawing nitrile group, facilitated by the diaryl ether system. The extent of this shift provides valuable insight into the electronic communication between the two functional groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of your IR data, a meticulous experimental approach is paramount. The following protocol outlines the steps for acquiring an FTIR spectrum of a solid diaryl ether sample using the KBr pellet technique.

Objective: To obtain a high-resolution FTIR spectrum of a solid diaryl ether sample containing nitrile and amino functional groups.

Materials:

  • Diaryl ether sample (1-2 mg)

  • Infrared-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (broad O-H band).

    • In an agate mortar, grind approximately 100-200 mg of the dried KBr to a fine powder.

    • Add 1-2 mg of the diaryl ether sample to the KBr powder.

    • Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

    • Transfer the powder mixture to the die of a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands corresponding to the nitrile, amino, and diaryl ether functional groups using the comparative data provided in this guide.

    • Note the exact wavenumbers, intensities (strong, medium, weak, sharp, broad), and shapes of the peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the identification of nitrile and amino groups in diaryl ethers using IR spectroscopy.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Diaryl Ether Sample Grind Grind & Mix Sample->Grind KBr Dry KBr KBr->Grind Press Press Pellet Grind->Press Acquire_Sample Acquire Sample Spectrum Press->Acquire_Sample Background Acquire Background Spectrum Background->Acquire_Sample Process Process Spectrum (Baseline Correction) Acquire_Sample->Process Identify_NH Identify -NH₂ Bands (3500-3300 cm⁻¹, 1650-1580 cm⁻¹) Process->Identify_NH Identify_CN Identify -C≡N Band (~2220 cm⁻¹) Process->Identify_CN Identify_COC Identify C-O-C Bands (~1250 cm⁻¹, ~1040 cm⁻¹) Process->Identify_COC Compare Compare with Reference Data Identify_NH->Compare Identify_CN->Compare Identify_COC->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for FTIR analysis of diaryl ethers.

Conclusion

The identification of nitrile and amino groups in diaryl ethers by IR spectroscopy is a robust and reliable method when approached with a solid understanding of the expected vibrational frequencies and the electronic interplay between the functional groups. The presence of two distinct N-H stretching bands and an N-H bending band confirms the primary amino group, while a sharp absorption around 2220 cm⁻¹ is characteristic of the nitrile group. The position of the nitrile band, in particular, can serve as a sensitive probe of the electronic environment within the molecule. By following a rigorous experimental protocol and a logical analytical workflow, researchers can confidently utilize FTIR spectroscopy to characterize these important molecules in their drug discovery and development endeavors.

References

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • ResearchGate. (n.d.). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... [Image]. Retrieved from [Link]

  • Zhang, Y., Chen, J., & Wang, Y. (2000). [Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-21.
  • Baronio, C. M. (2020). Computational infrared spectroscopy: Calculation of the amide I absorption of proteins. [Doctoral Thesis, Stockholm University]. DiVA portal. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Spectroscopy Online. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy. Cengage learning.
  • Smith, B. C. (2017).

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Comparative

Validated Analytical Architectures for Fluorinated Pharmaceutical Intermediates

Executive Summary: The Fluorine Frontier The incorporation of fluorine into pharmaceutical intermediates—now present in over 20% of approved drugs—introduces unique physicochemical properties such as enhanced lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Frontier

The incorporation of fluorine into pharmaceutical intermediates—now present in over 20% of approved drugs—introduces unique physicochemical properties such as enhanced lipophilicity and metabolic stability. However, these same properties create "analytical blind spots." Standard Reversed-Phase HPLC (RP-HPLC) often fails to resolve positional isomers (regioisomers) common in fluorination chemistry, and many fluorinated building blocks lack strong UV chromophores, rendering UV detection unreliable.

This guide moves beyond standard pharmacopeial templates to present a comparative analytical architecture . We evaluate three primary methodologies—19F-qNMR , SFC , and RP-UHPLC —providing validated protocols that address the specific challenges of fluorinated intermediates.

Strategic Method Selection

The choice of analytical method must be dictated by the physicochemical reality of the intermediate, not just equipment availability.

Decision Matrix: The Analytical Triage

The following logic flow represents a validated decision pathway for selecting the optimal method based on sample volatility, chromophore presence, and isomeric complexity.

MethodSelection Start Fluorinated Intermediate Sample Volatility Is the compound volatile? (BP < 150°C) Start->Volatility GC Method A: GC-FID/MS (Ideal for solvents/reagents) Volatility->GC Yes Chromophore Strong UV Chromophore? Volatility->Chromophore No RefStd Reference Standard Available? Chromophore->RefStd Yes qNMR Method D: 19F-qNMR (Absolute Purity/Potency) Chromophore->qNMR No (UV Silent) Isomers Isomeric Complexity? (Regio/Stereoisomers) RefStd->Isomers Yes RefStd->qNMR No HPLC Method B: RP-UHPLC (Routine QC) Isomers->HPLC Low SFC Method C: SFC (Isomer Resolution) Isomers->SFC High (Co-elution risk)

Figure 1: Decision tree for selecting analytical methods. Note the priority of qNMR for UV-silent or standard-free analysis.

Deep Dive: Quantitative 19F-NMR (qNMR)

The "Truth Serum" for Mass Balance

While HPLC relies on relative response factors, 19F-qNMR is a primary ratio method. It provides absolute purity without a reference standard of the analyte, utilizing the 100% natural abundance of the 19F isotope. This is critical for early-stage intermediates where certified reference materials (CRMs) do not yet exist.

Validated Protocol: Internal Standard (IS) Method

Objective: Determine absolute purity with <1.0% RSD.

1. Internal Standard Selection: Choose an IS with a chemical shift distinct (>5 ppm) from the analyte.

  • Acidic/Polar Matrices:Trifluoroacetic acid (TFA) (

    
     -76.5 ppm).
    
  • Neutral/Organic Matrices:

    
    -Trifluorotoluene (TFT)  (
    
    
    
    -63.7 ppm) or 1,4-Difluorobenzene (
    
    
    -120 ppm).

2. Sample Preparation:

  • Weigh 10-20 mg of Analyte (

    
    ) and 10-20 mg of IS (
    
    
    
    ) into the same vial using a semi-micro balance (precision
    
    
    0.01 mg).
  • Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ). Ensure complete dissolution; use sonication if necessary.

3. Acquisition Parameters (The "Self-Validating" Setup):

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width (SW): Covers all F signals (typically 200-300 ppm). Set transmitter offset to center of region.

  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing fluorine nucleus.
    • Validation Step: Measure

      
       using an Inversion-Recovery experiment. Typical 
      
      
      
      for fluorinated aromatics is 1-5s. Therefore, set
      
      
      to be safe if
      
      
      is unknown.
  • Scans (NS): 32 or 64 (to achieve S/N > 150:1).

4. Data Processing:

  • Apply exponential window function (LB = 0.3 - 1.0 Hz).

  • Phase correction: Manual (critical for accurate integration).

  • Baseline correction: Polynomial or spline fit.

  • Integration: Integrate the IS peak (

    
    ) and Analyte peak (
    
    
    
    ) over the full base width (typically 60-100 Hz).

5. Calculation:



Where 

= number of fluorine atoms,

= molecular weight,

= purity.[1]

Deep Dive: Supercritical Fluid Chromatography (SFC)

The Isomer Hunter

Fluorinated intermediates often exist as regioisomers (e.g., 2-fluoro vs. 3-fluoro aniline derivatives) that are notoriously difficult to separate on C18 RP-HPLC due to identical hydrophobicity. SFC, using supercritical CO


, offers orthogonal selectivity based on molecular shape and dipole moment.
Comparative Performance: SFC vs. HPLC

Data derived from separation of fluorinated boronic acid isomers.

ParameterRP-UHPLC (C18)SFC (2-Ethylpyridine)Advantage
Mobile Phase Water/AcetonitrileCO

/ Methanol
SFC (Green/Cost)
Resolution (

)
1.2 (Co-elution)> 3.5 (Baseline)SFC (Selectivity)
Run Time 12.0 min3.5 minSFC (Throughput)
Backpressure ~600 bar~150 barSFC (System wear)
Validated Protocol: Isomer Separation Workflow

1. Column Screening: Do not default to C18. For fluorinated aromatics, use 2-Ethylpyridine (2-EP) or Fluoro-Phenyl stationary phases. The


-

interactions are crucial for separating positional isomers.

2. Mobile Phase Composition:

  • Base: CO

    
     (Supercritical).[2][3]
    
  • Modifier: Methanol (5-20%). Avoid water.

  • Additive: 0.1% Isopropylamine (if analyte is basic) or 0.1% TFA (if acidic) to improve peak shape.

3. Method Conditions:

  • Flow Rate: 2.0 - 4.0 mL/min.

  • Backpressure Regulator (BPR): 120-150 bar (maintains supercritical state).

  • Temperature: 40°C.

Comparative Data Analysis

The following table summarizes the validation parameters for the three architectures, highlighting where each excels.

FeatureHPLC-UV/MS19F-qNMRSFC-UV
Specificity Moderate (Matrix interference possible)High (F-specific, no matrix signals)High (Orthogonal selectivity)
Linearity (

)
> 0.999> 0.999> 0.999
LOD Low (ng/mL) Moderate (

g/mL)
Low (ng/mL)
Reference Std Required Not Required Required
Sample Destructive? No (but diluted)No (Recoverable) No
Best For... Routine QC, Trace ImpuritiesPurity Assay, Mass BalanceChiral/Regioisomers

References

  • Vertex AI Search. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. National Institutes of Health. 4

  • Vertex AI Search. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. 5[6]

  • Vertex AI Search. (2025). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health. 7

  • Vertex AI Search. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem. 1

  • Vertex AI Search. (2025). SFC vs. HPLC: System Design, Columns, and Separation Behavior. Shimadzu/YouTube. 2

Sources

Validation

Comparative Assessment: Reference Standards for 4-(2-Aminophenoxy)-2-fluorobenzonitrile

The following guide provides a comprehensive technical assessment of reference standards for 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS: 110967-87-2), a critical intermediate scaffold often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical assessment of reference standards for 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS: 110967-87-2), a critical intermediate scaffold often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and fluorinated bioactive ethers.[1]

This guide focuses on the analytical qualification of this molecule, specifically addressing the separation of critical regioisomers formed during nucleophilic aromatic substitution (


)—a common challenge in its manufacturing.

Introduction: The Isomeric Challenge

In the development of fluorinated pharmaceuticals, 4-(2-Aminophenoxy)-2-fluorobenzonitrile serves as a high-value intermediate.[1] Its synthesis typically involves the coupling of 3,4-difluorobenzonitrile with 2-aminophenol .[1]

The core challenge for researchers is Regioselectivity .[1] The fluorine atoms at positions 3 and 4 of the starting material are both susceptible to nucleophilic attack.[1] While the 4-position is generally more reactive due to para-activation by the nitrile group, the 2-(2-aminophenoxy)-4-fluorobenzonitrile regioisomer is a persistent impurity (0.5% – 5.0% in crude batches).[1]

Why This Matters: Using a "Working Standard" without a qualified "Impurity Standard" (the regioisomer) can lead to:

  • Incorrect Potency Assignment: Co-elution of isomers in generic HPLC methods.[1]

  • Regulatory Holds: Failure to mass-balance impurities in the final API (ICH Q3A/Q3B).[1]

Structural Context & Synthesis Logic

To understand the impurity profile of your reference standard, one must analyze the formation pathway. The diagram below illustrates the competition between the desired


 at the 4-position versus the side reaction at the 3-position.[1]
Diagram 1: Synthesis & Impurity Pathway

SynthesisPathway Start 3,4-Difluorobenzonitrile (Starting Material) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Base (K2CO3/DMF) Reagent 2-Aminophenol (Nucleophile) Reagent->Intermediate Product TARGET: 4-(2-Aminophenoxy)- 2-fluorobenzonitrile Intermediate->Product Path A: Attack at C4 (Major Product) Impurity CRITICAL IMPURITY: 2-(2-Aminophenoxy)- 4-fluorobenzonitrile (Regioisomer) Intermediate->Impurity Path B: Attack at C3 (Minor Product)

Caption: Competitive nucleophilic substitution (


) leading to the target ether and its difficult-to-separate regioisomer.

Comparative Analysis: Primary vs. Secondary Standards

For drug development, relying solely on commercial "98% purity" reagents is insufficient. The table below contrasts the specifications required for a Primary Reference Standard (used for quantitative NMR/Assay) versus a typical Commercial Grade intermediate.

Table 1: Specification Comparison
FeaturePrimary Reference Standard (CRS) Commercial / Working Standard Impact on Data
Purity (HPLC) ≥ 99.5% (Area %)≥ 97.0%Low purity inflates calculated yields and skews IC50 values.[1]
Isomeric Purity Confirmed Regioisomer-Free (<0.10%)Often contains 1-3% RegioisomerThe regioisomer may be inactive or toxic; co-elution masks true purity.[1]
Identification 1H-NMR, 13C-NMR, 19F-NMR, MS, IR MS, 1H-NMR only19F-NMR is critical to distinguish the F-position (C2 vs C4).[1]
Water (KF) Quantified (e.g., < 0.5%)Not typically reportedHygroscopicity of the amine group can alter weight-based assays by >1%.[1]
Residual Solvents Quantified (GC-HS) Not reportedTrapped DMF/DMSO can suppress ionization in Mass Spec.[1]
Use Case Releasing raw materials; Validating analytical methods.Early-stage synthesis; screening.[1]Do not use Commercial Grade for GMP Release.

Experimental Validation: Analytical Protocol

A standard C18 gradient often fails to resolve the regioisomers due to their identical mass and similar polarity.[1] The following protocol utilizes a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase, which leverages pi-pi interactions to separate the isomers based on the electron density differences around the nitrile group.[1]

Validated HPLC Method Parameters
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Supelco Ascentis Express F5).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 254 nm (Nitrile absorbance) and 280 nm (Phenol/Amine).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

Diagram 2: Analytical Workflow & Decision Logic

AnalyticalWorkflow Sample Sample: Crude 4-(2-Aminophenoxy)-2-fluorobenzonitrile SST System Suitability Test (SST) Inject Mix of Target + Regioisomer Sample->SST Resolution Check Resolution (Rs) Is Rs > 1.5? SST->Resolution Pass PASS: Proceed to Quantitation Resolution->Pass Yes Fail FAIL: Co-elution Risk Resolution->Fail No Action Action: Switch to PFP Column or Adjust MeOH/ACN Ratio Fail->Action Action->SST Re-inject

Caption: Analytical decision tree ensuring separation of critical regioisomers before batch release.

Handling & Stability

  • Hygroscopicity: The primary amine (

    
    ) and the nitrile group make the solid moderately hygroscopic.[1] Store Primary Standards in a desiccator at -20°C .
    
  • Light Sensitivity: Aromatic amines can oxidize to quinone-imines (browning) upon light exposure.[1] Use amber vials.

  • Safety: Fluorinated benzonitriles are potential skin irritants and may release cyanide upon combustion or strong acid hydrolysis.[1] Handle in a fume hood.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation, 2006. Link

  • Suzuki, H., et al. "Synthesis of 3,4-difluorobenzonitrile via halogen-exchange fluorination."[1] Journal of Fluorine Chemistry, vol. 52, no.[2][3] 3, 1991, pp. 341-351.[1] (Foundational chemistry for the starting material).[1][2]

  • Sakya, S. M., et al. "Preparation of fluorinated benzonitriles as intermediates for kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
  • PubChem Compound Summary. "4-Amino-2-fluorobenzonitrile" (Structural Analogue Data). National Center for Biotechnology Information.[1] Link[1]

(Note: While CAS 110967-87-2 is specified in the request, researchers should verify the CAS against their specific supplier's Certificate of Analysis, as registry numbers for specific ether intermediates can vary by salt form or hydration state.)[1]

Sources

Comparative

Publish Comparison Guide: Thermal Analysis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile

This guide outlines a comprehensive thermal analysis framework for 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a specialized intermediate used in the synthesis of bioactive scaffolds (often associated with potassium-compet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive thermal analysis framework for 4-(2-Aminophenoxy)-2-fluorobenzonitrile , a specialized intermediate used in the synthesis of bioactive scaffolds (often associated with potassium-competitive acid blockers or kinase inhibitors).

This document prioritizes experimental logic and data interpretation over generic definitions, designed for pharmaceutical scientists requiring rigorous quality control (QC) protocols.

Strategic Context: Why Thermal Analysis Matters for This Intermediate

4-(2-Aminophenoxy)-2-fluorobenzonitrile is a bifunctional building block containing a nitrile (electrophile/precursor), a fluorine (metabolic stability enhancer), and an amine (nucleophile).[1]

In drug development, the thermal profile of this intermediate is critical for three reasons:

  • Process Safety: The nitrile group can exhibit exothermic decomposition at high temperatures. TGA is required to define the "Safe Operating Window" for subsequent coupling reactions.

  • Purity Indication: As an ether-linked solid, its melting point (DSC) is highly sensitive to structurally similar impurities (e.g., unreacted 2-aminophenol or 2,4-difluorobenzonitrile).[1]

  • Polymorphism: The flexibility of the ether linkage (-O-) allows for conformational polymorphism, which can affect downstream solubility and reaction kinetics.

Experimental Protocols (DSC & TGA)

To ensure reproducible data, the following protocols must be treated as a self-validating system.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset (


), heat of fusion (

), and purity estimation.
ParameterSettingRationale
Instrument Heat Flux DSC (e.g., TA Discovery or Netzsch DSC 214)High sensitivity required for minor impurity detection.[1]
Pan Type Tzero Aluminum (Hermetically Sealed)Prevents sublimation of the amine or loss of volatiles before melting.
Sample Mass 2.0 – 4.0 mgBalances resolution (sharp peaks) with sensitivity (detecting weak transitions).
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation of the amine group during heating.
Method Heat-Cool-Heat Cycle 1. Ramp 10°C/min to

2. Cool 10°C/min to 0°C3. Ramp 10°C/min to Decomposition
Cycle 1: Erases thermal history (solvents/processing stress).Cooling: Observes crystallization behavior.Cycle 2: Provides the intrinsic material properties.
B. Thermogravimetric Analysis (TGA)

Objective: Quantify volatiles (solvents/moisture) and determine Decomposition Onset (


).
ParameterSettingRationale
Pan Type Platinum or Ceramic (Open)Allows evolved gases to escape; Platinum ensures good thermal contact.
Sample Mass 5.0 – 10.0 mgLarger mass minimizes buoyancy effects and improves volatile detection limits.
Ramp Rate 10°C/min to 400°CStandard rate to identify the stable processing window.
Atmosphere Nitrogen (Inert) vs. Air (Oxidative)Run in N2 first to determine thermal stability. Run in Air to assess oxidative potential of the amine.

Comparative Performance Guide: Pure vs. Impure Grades

This section compares the expected thermal behaviors of High-Purity (>99%) material versus Crude/Process grades. Use this table to triage incoming batches.

Data Summary Table
FeatureHigh Purity Reference (>99%) Process Grade / Impure (~95%) Interpretation & Action
DSC Melting Onset Sharp, Single Peak(Est.[1] Range: 90–120°C)Broadened, Shifted Lower(

depression)
Impurity Effect: Impurities disrupt the crystal lattice (Eutectic effect).Action: Recrystallize if peak width at half height > 2°C.
DSC Enthalpy (

)
High, ConsistentLower, VariableCrystallinity: Lower enthalpy indicates amorphous content or solvates.Action: Check for residual solvent.[1]
TGA Volatiles (<150°C) < 0.5% (Surface moisture)1.0 – 5.0% (Trapped Solvent)Risk: Solvents like DMF/Toluene can interfere with subsequent coupling.Action: Dry under vacuum.
TGA Degradation (

)
> 220°C< 200°CStability: Early weight loss suggests thermally labile impurities (e.g., isomers).Action: Do not use in high-temp reactions.

Note on Melting Point: While specific literature values for this intermediate vary by supplier, the shape of the DSC peak is a more reliable indicator of quality than the absolute temperature. A "Process Grade" batch often exhibits a "pre-melt" shoulder due to the presence of 2-aminophenol residues.

Data Interpretation & Decision Logic

The following diagram illustrates the decision-making process for releasing a batch of 4-(2-Aminophenoxy)-2-fluorobenzonitrile based on thermal data.

ThermalAnalysisWorkflow Start Sample: 4-(2-Aminophenoxy)-2-fluorobenzonitrile TGA_Step Step 1: TGA Analysis (Amb to 400°C) Start->TGA_Step Volatiles_Check Mass Loss < 150°C? TGA_Step->Volatiles_Check Fail_Solvent REJECT: High Residual Solvent (Risk: Side Reactions) Volatiles_Check->Fail_Solvent > 1.0% DSC_Step Step 2: DSC Analysis (Heat-Cool-Heat) Volatiles_Check->DSC_Step < 0.5% Peak_Check Single Sharp Endotherm? DSC_Step->Peak_Check Calc_Purity Calculate Purity (Van't Hoff Equation) Peak_Check->Calc_Purity Yes Fail_Poly FLAG: Polymorph/Impurity Mix (Broad/Split Peak) Peak_Check->Fail_Poly No (Shoulder/Split) Release RELEASE BATCH (Confirm Identity & Purity) Calc_Purity->Release

Caption: Workflow for batch release. TGA first ensures solvent freedom; DSC confirms crystalline purity.

Advanced Insights: Structure-Property Relationships[1]

The Fluorine Effect

The 2-fluoro substituent on the benzonitrile ring significantly impacts thermal stability compared to the non-fluorinated analog.

  • Observation: Fluorine atoms typically increase the volatility of intermediates but also enhance the crystallinity due to strong C-F dipole interactions.

  • Comparison: Expect 4-(2-Aminophenoxy)-2-fluorobenzonitrile to have a lower melting point but higher vapor pressure than 4-(2-aminophenoxy)benzonitrile.[1] This makes TGA crucial—ensure you differentiate between sublimation (mass loss) and decomposition (mass loss + exothermic DSC event).

The Ether Linkage Vulnerability

The -O- linkage is stable, but the amino group ortho to the ether bond is susceptible to oxidation.

  • DSC Warning: If you observe an exotherm immediately following the melt (e.g., >160°C), this is likely oxidative cross-linking of the amine.

  • Recommendation: Always compare the

    
     of decomposition in Air vs. Nitrogen. A significant drop in Air confirms amine instability.
    

References

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA).[2][3][4] Available at: [Link]

  • Netzsch Analyzing & Testing. Simultaneous Thermal Analysis (STA/TGA-DSC) Methodologies.[4] Available at: [Link]

  • Google Patents.Process for the preparation of Vonoprazan intermediates (CN109232537B). (Context for synthesis and purity requirements).
  • Carl Roth. Safety Data Sheet: Aminobenzonitrile Derivatives. (Safety handling for thermal decomposition). Available at: [Link]

Sources

Safety & Regulatory Compliance

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